Artemisinin-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,4S,5R,8S,9R,12S,13R)-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUAFEHZUWYNDE-OGUHANSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@]24[C@H](OC1=O)O[C@@](CC3)(OO4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444833 | |
| Record name | Artemisinin-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176652-07-6 | |
| Record name | Artemisinin-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Deuterated Artemisinin for Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of deuterated artemisinin, a critical tool for various research applications, including metabolic studies, mechanistic investigations, and as an internal standard in quantitative analysis. This document details experimental protocols, presents quantitative data for key synthetic steps, and visualizes the intricate signaling pathways influenced by artemisinin.
Introduction
Artemisinin and its derivatives are potent antimalarial drugs. The introduction of deuterium, a stable isotope of hydrogen, into the artemisinin scaffold provides a powerful analytical tool without significantly altering its chemical and biological properties. Deuterated artemisinin serves as an invaluable internal standard for mass spectrometry-based quantification, enabling precise pharmacokinetic and pharmacodynamic studies. Furthermore, it aids in elucidating reaction mechanisms and metabolic pathways by tracking the fate of the labeled molecule. This guide focuses on established methods for the preparation of deuterated artemisinin and its precursors.
Synthetic Strategies for Deuterated Artemisinin
The synthesis of deuterated artemisinin can be approached through various strategies, primarily involving the introduction of deuterium at specific positions of the artemisinin molecule or its precursors. Key methods include the reduction of carbonyl groups using deuterated reducing agents and the synthesis of deuterated precursors like dihydroartemisinic acid.
Synthesis of C-12 Deuterated Deoxoartemisinin
One common approach involves the deuteration at the C-12 position of deoxoartemisinin. This is typically achieved through the reduction of the carbonyl group of artemisinin using a deuterated reagent.
Experimental Protocol:
A detailed experimental protocol for the synthesis of C-12 deuterated deoxoartemisinin is described in the literature[1]. The general procedure involves the direct reduction of the carbonyl group of artemisinin.
To a solution of artemisinin in a suitable dry solvent (e.g., tetrahydrofuran), a deuterated reducing agent such as sodium borodeuteride (NaBD4) is added in the presence of a Lewis acid like boron trifluoride etherate (BF3·Et2O). The reaction is typically carried out at a controlled temperature to ensure selectivity. Upon completion, the reaction is quenched, and the product is extracted and purified using chromatographic techniques.
Synthesis of Trideutero-artemisinin
The synthesis of trideutero-artemisinin involves the introduction of three deuterium atoms into the molecule. This provides a more distinct mass shift, which is advantageous for mass spectrometry applications.
Synthesis of Deuterated Dihydroartemisinic Acid
Dihydroartemisinic acid is a key precursor in the biosynthesis and semi-synthesis of artemisinin. The synthesis of deuterated dihydroartemisinic acid allows for the preparation of artemisinin with deuterium labels in the core structure. A method for the synthesis of [3,3-2H2]-dihydroartemisinic acid has been reported, providing a means to study the nonenzymatic conversion of dihydroartemisinic acid to artemisinin.
Quantitative Data
The efficiency of deuteration is a critical parameter in the synthesis of labeled compounds. This includes the chemical yield of the reaction and the isotopic purity of the final product.
| Deuterated Analog | Precursor | Deuterating Agent | Reported Yield (%) | Isotopic Purity (%D) | Reference |
| C-12 Deuterated Deoxoartemisinin | Artemisinin | NaBD4/BF3·Et2O | Not specified | Not specified | [1] |
| [3,3-2H2]-Dihydroartemisinic Acid | Dihydroartemisinic Acid | Not specified | Not specified | Not specified |
Note: Specific quantitative data on yields and isotopic purity are often found in the supplementary information of research articles and can vary depending on the specific reaction conditions and purification methods used.
Experimental Workflows
The synthesis of deuterated artemisinin and its precursors involves a series of well-defined steps, from the initial reaction to the final purification and characterization of the labeled compound.
Figure 1. General experimental workflow for the synthesis of C-12 deuterated deoxoartemisinin.
Signaling Pathways of Artemisinin
Artemisinin and its derivatives exert their biological effects through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and exploring new therapeutic applications.
NF-κB Signaling Pathway
Artemisinin has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation and cell survival. Artemisinin can prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.
Figure 2. Inhibition of the NF-κB signaling pathway by artemisinin.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Dihydroartemisinin, an active metabolite of artemisinin, has been shown to induce autophagy in endothelial cells by suppressing the Akt/mTOR signaling pathway[2].
Figure 3. Dihydroartemisinin-mediated inhibition of the PI3K/Akt/mTOR pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in various cellular processes, including inflammation, cell proliferation, and apoptosis. Artemisinin and its derivatives have been observed to modulate the MAPK pathway, contributing to their anti-inflammatory and anti-cancer effects.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for cytokine signaling and immune responses. Some studies suggest that compounds from Artemisia species can modulate the JAK/STAT pathway, although the direct effects of artemisinin on this pathway require further investigation.
Conclusion
The synthesis of deuterated artemisinin provides researchers with a powerful tool to investigate its complex pharmacology and metabolism. The methods outlined in this guide, along with an understanding of the signaling pathways it modulates, will aid in the design and execution of future studies. Further research is needed to develop more efficient and scalable synthetic routes for a wider range of deuterated artemisinin analogs and to fully elucidate the intricate molecular mechanisms underlying its diverse biological activities.
References
A Comprehensive Technical Guide to the Discovery, History, and Analysis of Artemisinin and its Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemisinin and its derivatives represent a cornerstone in the global fight against malaria, a discovery that garnered the 2015 Nobel Prize in Physiology or Medicine. This technical guide provides an in-depth exploration of the history of artemisinin, its discovery, and the pivotal role of stable isotopes in understanding its biosynthesis and pharmacology. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and workflows to support ongoing research and drug development efforts.
Discovery and History of Artemisinin
The journey to artemisinin's discovery is a testament to the power of traditional medicine and modern scientific rigor.
Early Traditional Use
The use of the sweet wormwood plant, Artemisia annua (Qinghao), for treating fevers, a hallmark symptom of malaria, dates back to ancient China. The earliest known reference can be found in the "Fifty-Two Prescriptions" unearthed from the Mawangdui tomb, dating back to 168 B.C. Later, in the 4th century A.D., the physician Ge Hong, in his "Handbook of Prescriptions for Emergencies," described a method of using a cold soak of the plant to extract its fever-reducing properties. This ancient text would prove crucial centuries later.
Project 523 and the Breakthrough by Tu Youyou
In the 1960s, the emergence of chloroquine-resistant Plasmodium falciparum malaria posed a significant global health crisis, particularly impacting soldiers during the Vietnam War. In response, the Chinese government launched a secret military research program on May 23, 1967, codenamed "Project 523," with the ambitious goal of discovering new antimalarial drugs.[1]
A key figure in this project was Tu Youyou, a researcher at the Academy of Traditional Chinese Medicine in Beijing.[2][3] Tasked with screening traditional Chinese remedies, Tu and her team systematically reviewed ancient medical texts. Inspired by Ge Hong's ancient writings, they shifted their extraction method from the conventional use of boiling water to a low-temperature process using ether.[3] This change was pivotal, as the high temperatures used previously were destroying the active compound.
In 1971, Tu's team successfully isolated a neutral extract from Artemisia annua that demonstrated 100% efficacy in clearing malaria parasites in mice and monkeys.[2] The following year, in 1972, they isolated the pure, crystalline active ingredient, which they named qinghaosu, now known as artemisinin.[4] Tu Youyou volunteered as the first human subject to test the safety of the new substance.[3] Subsequent clinical trials confirmed its remarkable efficacy in human malaria patients. For her groundbreaking work, Tu Youyou was awarded a share of the 2015 Nobel Prize in Physiology or Medicine.[4][5]
Physicochemical Properties of Artemisinin and its Derivatives
Artemisinin is a sesquiterpene lactone with a unique 1,2,4-trioxane endoperoxide bridge, which is essential for its antimalarial activity. Its poor solubility in both water and oil led to the development of several semi-synthetic derivatives with improved pharmacokinetic properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| Artemisinin | C15H22O5 | 282.33 | 156-157 | Poorly soluble in water and oil |
| Dihydroartemisinin | C15H24O5 | 284.35 | 147-150 | Slightly more soluble than artemisinin |
| Artemether | C16H26O5 | 298.37 | 86-90 | Lipophilic, soluble in oils |
| Artesunate | C19H28O8 | 384.42 | 132-135 | Water-soluble hemisuccinate ester |
Biosynthesis of Artemisinin
The intricate biosynthetic pathway of artemisinin in Artemisia annua has been a subject of intense research, with stable isotope labeling playing a crucial role in elucidating the steps involved. The pathway can be broadly divided into three main stages.
Role of Stable Isotopes in Artemisinin Research
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules. In artemisinin research, it has been instrumental in:
-
Elucidating the Biosynthetic Pathway: By feeding Artemisia annua plants with precursors labeled with stable isotopes (e.g., ¹³C, ²H), researchers have been able to track the incorporation of these isotopes into artemisinin and its intermediates, thus confirming the sequence of enzymatic reactions.
-
Metabolic Flux Analysis: Stable isotope-labeled compounds are used as tracers to quantify the flow of metabolites through different pathways, helping to identify rate-limiting steps and potential targets for metabolic engineering to increase artemisinin yield.
-
Pharmacokinetic Studies: Labeled artemisinin and its derivatives are used as internal standards in mass spectrometry-based assays for accurate quantification in biological matrices like plasma, which is essential for understanding their absorption, distribution, metabolism, and excretion (ADME).
-
Authentication and Quality Control: Isotope ratio mass spectrometry can be used to determine the geographical origin of Artemisia annua and to detect counterfeit or substandard artemisinin-based drugs by analyzing their unique isotopic signatures.
Key Experimental Protocols
This section provides detailed methodologies for essential experiments in artemisinin research.
Extraction of Artemisinin from Artemisia annua
5.1.1. Supercritical Fluid Extraction (SFE)
This method uses supercritical CO₂ as a green and efficient solvent.
-
Apparatus: Supercritical fluid extractor.
-
Procedure:
-
Grind dried leaves of Artemisia annua to a fine powder.
-
Pack the powdered plant material into the extraction vessel.
-
Set the extraction parameters:
-
Pressure: 30 MPa
-
Temperature: 33°C
-
CO₂ flow rate: 2 mL/min
-
-
Ethanol can be used as a co-solvent (0-12.6 wt.%) to modify the polarity of the supercritical fluid, though optimal extraction can be achieved without it.[4]
-
Perform the extraction for a set duration (e.g., 2 hours).
-
Depressurize the system to precipitate the extracted artemisinin.
-
Collect the crude extract for further purification.
-
Purification of Artemisinin by Column Chromatography
This protocol is for purifying artemisinin from a crude extract.
-
Materials:
-
Silica gel (60-120 mesh)
-
Activated charcoal (200 mesh)
-
Solvents: n-hexane, ethyl acetate, dichloromethane, methanol
-
Glass chromatography column
-
-
Procedure:
-
Preparation of Crude Extract: Dissolve the crude extract obtained from SFE or solvent extraction in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica to settle, and then drain the excess solvent.
-
Sample Loading: Carefully load the dissolved crude extract onto the top of the silica gel bed.
-
Elution:
-
Begin elution with pure n-hexane to remove non-polar impurities.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate to the n-hexane. A typical gradient might be from 100% n-hexane to a 95:5 or 90:10 mixture of n-hexane:ethyl acetate.
-
Alternatively, for activated charcoal chromatography, a non-aqueous system can be used. After loading the sample, elute with a solvent system like dichloromethane:methanol (e.g., 1:10) to remove polar impurities, followed by a gradient to a less polar mixture (e.g., 2:5) to elute artemisinin.[3]
-
-
Fraction Collection: Collect fractions of the eluate and monitor the presence of artemisinin using Thin Layer Chromatography (TLC).
-
Crystallization: Combine the fractions containing pure artemisinin, evaporate the solvent under reduced pressure, and recrystallize the solid residue from a suitable solvent (e.g., a mixture of hexane and ethyl acetate) to obtain pure artemisinin crystals.
-
Quantification of Artemisinin by HPLC
This method is for the quantitative analysis of artemisinin in extracts or purified samples.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210-216 nm or ELSD.
-
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of pure artemisinin of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve a known weight of the extract or purified sample in the mobile phase and filter through a 0.45 µm syringe filter.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the standard solutions and the sample solution into the HPLC system.
-
Analysis: Record the chromatograms and determine the peak area of artemisinin.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the calibration curve to determine the concentration of artemisinin in the sample.
-
Synthesis of Stable Isotope-Labeled Artemisinin Precursors
The synthesis of labeled precursors is crucial for biosynthetic studies. This is an example of the synthesis of deuterium-labeled dihydroartemisinic acid (DHAA).
-
Starting Material: Amorpha-4,11-diene.
-
Labeling Strategy: Introduction of deuterium at specific positions (e.g., C3 and C15) through chemical synthesis steps.
-
General Procedure (Conceptual):
-
Synthesize a suitable intermediate from amorpha-4,11-diene.
-
Introduce deuterium using a deuterated reagent (e.g., deuterated reducing agents or by exchange reactions in a deuterated solvent).
-
Carry out subsequent reaction steps to convert the deuterated intermediate into the final labeled DHAA.
-
Purify the labeled product using chromatographic techniques.
-
Confirm the position and extent of labeling using Mass Spectrometry and NMR spectroscopy.
-
Note: The specific multi-step chemical synthesis of labeled precursors is complex and typically requires specialized organic synthesis expertise. Detailed protocols can be found in specialized chemical literature.
Signaling Pathways Affected by Artemisinin
Beyond its antimalarial activity, artemisinin and its derivatives have been shown to modulate several key signaling pathways, making them promising candidates for anticancer and anti-inflammatory therapies.
Induction of Apoptosis
Artemisinin can induce programmed cell death (apoptosis) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the generation of reactive oxygen species (ROS), which leads to mitochondrial membrane depolarization, activation of caspases, and ultimately, cell death.[1][6]
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Artemisinin has been shown to inhibit this pathway in various cancer cells, contributing to its anti-tumor effects. It can reduce the phosphorylation of key proteins like Akt, thereby suppressing downstream signaling that promotes cell survival.[2][7]
Quantitative Data
In Vitro Antiplasmodial Activity (IC₅₀ Values)
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of artemisinin and its derivatives against various strains of P. falciparum.
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |
| Artemisinin | 3D7 (sensitive) | 6.8 - 43.1 | [8] |
| Artemisinin | FCR3 (resistant) | - | [9] |
| Dihydroartemisinin | - | 1.2 ng/mL | [7] |
| Artemether | - | 4.8 ng/mL | [7] |
| Artesunate | - | 1.6 ng/mL | [7] |
Note: IC₅₀ values can vary depending on the specific assay conditions and parasite strain.
Extraction Yield of Artemisinin
The yield of artemisinin from Artemisia annua depends on the plant variety, cultivation conditions, and extraction method.
| Extraction Method | Solvent | Yield (%) | Reference |
| Supercritical Fluid Extraction | CO₂ | 0.71 ± 0.07 | [4] |
| Soxhlet Extraction | Hexane | > 0.71 | [4] |
| Column Chromatography (Purification) | Dichloromethane:Methanol | Recovery: ~70% | [3] |
Conclusion
Artemisinin remains a vital tool in global health, and ongoing research continues to unveil its full therapeutic potential. The use of stable isotopes has been and will continue to be indispensable in advancing our understanding of this remarkable natural product. This technical guide serves as a foundational resource for scientists and researchers, providing both historical context and practical methodologies to support the continued exploration of artemisinin and the development of new life-saving therapies.
References
- 1. Frontiers | Artemisinin Derivatives and Synthetic Trioxane Trigger Apoptotic Cell Death in Asexual Stages of Plasmodium [frontiersin.org]
- 2. A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102190665A - Method for separating and purifying artemisinin by activated charcoal column chromatography employing nonaqueous system - Google Patents [patents.google.com]
- 4. Optimization of artemisinin extraction from Artemisia annua L. with supercritical carbon dioxide + ethanol using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of artemisinin on proliferation and apoptosis-related protein expression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro analyses of Artemisia extracts on Plasmodium falciparum suggest a complex antimalarial effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. State of Artemisinin and Partner Drug Susceptibility in Plasmodium falciparum Clinical Isolates from Colombia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Quality Control Landscape of Artemisinin-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the specifications found on a Certificate of Analysis (CoA) for Artemisinin-d3, a critical internal standard for the quantification of the potent antimalarial drug, artemisinin. This document outlines the key quality control parameters, analytical methodologies employed for their determination, and a visual representation of the quality control workflow.
This compound: Core Specifications
A Certificate of Analysis for this compound quantifies its identity, purity, and physical characteristics. The following tables summarize the typical specifications based on data from various suppliers.
Table 1: General Information and Physical Properties
| Parameter | Specification | Source |
| Chemical Name | [3R-(3α,5aβ,6β,8aβ,9α,12β,12aR*)]-octahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one | [1] |
| CAS Number | 176652-07-6 | [1][2] |
| Molecular Formula | C₁₅H₁₉D₃O₅ | [1][2] |
| Molecular Weight | ~285.4 g/mol | [1] |
| Appearance | White to off-white solid | [3][4] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Storage | -20°C, under an inert atmosphere | [4] |
Table 2: Purity and Identity Specifications
| Parameter | Specification | Method | Source |
| Chemical Purity | ≥98% | HPLC | [3][4] |
| Isotopic Purity (d₃) | ≥95% | Mass Spectrometry | [3][4] |
| Deuterated Forms (d₁-d₃) | ≥99% | Mass Spectrometry | [1] |
| Identity Confirmation | Conforms to structure | ¹H NMR, Mass Spectrometry | [3][4] |
Experimental Protocols for Quality Assessment
The verification of this compound specifications relies on a suite of sophisticated analytical techniques. Below are detailed methodologies for the key experiments cited in quality control.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of this compound by separating it from any non-deuterated artemisinin and other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector is commonly used.[5][6]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides good separation.[7]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and water.[8] A typical gradient might be 60:40 (v/v) acetonitrile:water.[8]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[6][9]
-
Detection: UV detection at a wavelength of around 210-216 nm is suitable for artemisinin and its derivatives.[8]
-
Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time and peak area of the this compound are compared to a reference standard to determine its purity.
Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation
Mass Spectrometry is indispensable for confirming the molecular weight of this compound and determining its isotopic purity, specifically the percentage of the d₃-labeled compound.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is a common method for analyzing artemisinin derivatives.[10]
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the expected [M+H]⁺ ion would be at approximately m/z 286.4. The relative intensities of the signals corresponding to d₀, d₁, d₂, and d₃ species are used to calculate the isotopic purity. Selected Ion Monitoring (SIM) can be employed to enhance sensitivity and accuracy in quantifying the different deuterated forms.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and ensuring the deuterium labels are in the correct position.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Solvent: A deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), is used to dissolve the sample.[12][13]
-
Procedure: The ¹H NMR spectrum of this compound will be very similar to that of unlabeled artemisinin, with the key difference being the absence of the signal corresponding to the methyl protons at the C-9 position. The integration of the remaining proton signals should be consistent with the structure. Two-dimensional NMR techniques like COSY and HSQC can provide further structural confirmation.[12]
Visualizing the Quality Control Workflow and Molecular Structure
To better illustrate the processes and the subject of analysis, the following diagrams are provided.
Caption: Quality Control Workflow for this compound.
Caption: Chemical Structure of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Acanthus Research [acanthusresearch.com]
- 3. assets.lgcstandards.com [assets.lgcstandards.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. Quality control of active ingredients in artemisinin-derivative antimalarials within Kenya and DR Congo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.givewell.org [files.givewell.org]
- 7. sciencescholar.us [sciencescholar.us]
- 8. scispace.com [scispace.com]
- 9. cdn.who.int [cdn.who.int]
- 10. rdw.rowan.edu [rdw.rowan.edu]
- 11. Analysis of artemisinin in Artemisia annua L. by LC-MS with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. magritek.com [magritek.com]
- 13. rsc.org [rsc.org]
molecular weight and formula of Artemisinin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Artemisinin-d3, a deuterated analog of the potent antimalarial compound, artemisinin. This document details its fundamental chemical and physical properties, its primary application as an internal standard, and the mechanistic underpinnings of its parent compound.
Core Compound Data
This compound is a synthetically modified version of artemisinin where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of artemisinin in various biological matrices.
The essential quantitative data for this compound are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Citations |
| Chemical Formula | C₁₅H₁₉D₃O₅ | [1] |
| Molecular Weight | 285.4 g/mol | [1] |
| Exact Mass | 285.165554 g/mol | [2] |
| CAS Number | 176652-07-6 | [1][2][3][4] |
| Appearance | Crystalline Solid | [2][3] |
| Melting Point | 156-157°C | [2][4][5] |
| Solubility | Slightly soluble in DMSO and Methanol | [1][5] |
| Storage Temperature | -20°C Freezer | [2][3] |
Synonyms: (3R,5aS,6R,8aS,9R,12S,12aR)-Octahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epox-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one, Arteannuin-d3, Artemisine-d3, Huanghuahaosu-d3, QHS-d3.[2][3]
Application and Experimental Protocols
The primary application of this compound is as an internal standard for the accurate quantification of artemisinin in experimental samples.[1][3] Its utility stems from its near-identical chemical and physical behavior to the unlabeled analyte, while its distinct mass allows for separate detection by a mass spectrometer.
The following outlines a generalized protocol for the use of this compound in a typical quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by spiking known concentrations of unlabeled artemisinin into the blank matrix (e.g., plasma, tissue homogenate).
-
Add a fixed amount of the this compound internal standard solution to each calibration standard and to the unknown samples.
-
-
Sample Preparation:
-
To the biological samples, add the same fixed amount of this compound internal standard solution.
-
Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences and isolate the analytes.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the prepared samples onto an appropriate LC column for chromatographic separation.
-
Detect the analytes using a mass spectrometer, monitoring for the specific mass-to-charge ratios (m/z) of both artemisinin and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (artemisinin) to the internal standard (this compound) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of artemisinin.
-
Determine the concentration of artemisinin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
While specific protocols for the deuteration of artemisinin are proprietary, the synthesis of the parent compound, artemisinin, is well-documented and can be achieved through several routes:
-
Extraction from Artemisia annua : The traditional method involves isolating the compound from the sweet wormwood plant.[6]
-
Semi-synthesis from Artemisinic Acid : A more abundant precursor, artemisinic acid, can be extracted and chemically converted to artemisinin.[7]
-
Biosynthetic Approaches : Genetically engineered yeast can be used to produce artemisinic acid, which is then converted to artemisinin.[7][8]
-
Total Synthesis : While academically significant, total chemical synthesis is often lengthy and not commercially viable for large-scale production.[7][9]
Mechanism of Action of Artemisinin
The therapeutic effect of artemisinin, for which this compound serves as a standard, is contingent upon its unique endoperoxide bridge. The prevailing mechanism of action is particularly relevant in the context of its antimalarial activity.[5][6]
The activation of artemisinin is thought to occur through interaction with heme, which is produced during hemoglobin digestion by the malaria parasite within red blood cells.[10] This interaction, mediated by the iron(II) in heme, cleaves the endoperoxide bridge, generating a cascade of reactive oxygen species (ROS) and carbon-centered radicals.[6][10] These highly reactive species are believed to alkylate and damage a multitude of parasite proteins and other biomolecules, leading to parasite death.[10]
Furthermore, artemisinin and its derivatives have been shown to inhibit the Plasmodium falciparum sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (PfATP6), disrupting calcium homeostasis within the parasite and contributing to its demise.[5][10][11]
Visualizations
Caption: Proposed dual mechanism of artemisinin's antimalarial activity.
Caption: General workflow for sample analysis using an internal standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. echemi.com [echemi.com]
- 3. Page loading... [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. mdpi.com [mdpi.com]
- 6. Artemisinin - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. Concise synthesis of artemisinin from a farnesyl diphosphate analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A concise synthesis of (+)-artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Artemisinin? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Preparation of Artemisinin-d3 Stock and Working Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock and working solutions of Artemisinin-d3. This compound is a deuterated analog of Artemisinin and is commonly used as an internal standard in quantitative analytical methods, such as mass spectrometry, for the accurate measurement of Artemisinin in biological and other matrices.
Data Presentation
Accurate preparation of solutions is critical for reliable experimental results. The following tables summarize the key quantitative data for this compound and its non-deuterated counterpart, Artemisinin.
Table 1: Properties of this compound
| Property | Value |
| Formal Name | [3R-(3α,5aβ,6β,8aβ,9α,12β,12aR*)]-octahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one[1] |
| Molecular Formula | C₁₅H₁₉D₃O₅[1] |
| Formula Weight | 285.4 g/mol [1] |
| Purity | ≥99% deuterated forms (d₁-d₃)[1] |
| Formulation | A solid[1] |
| Storage (Solid) | -20°C[1] |
| Stability (Solid) | ≥ 4 years[1] |
Table 2: Solubility of Artemisinin and this compound
| Solvent | Artemisinin Solubility | This compound Solubility |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL[2] | Slightly soluble[1] |
| Methanol | ~50 mg/mL | Slightly soluble[1] |
| Ethanol | ~16 mg/mL[2] | Not specified |
| Dimethylformamide (DMF) | ~20 mg/mL[2] | Not specified |
| Aqueous Buffers | Sparingly soluble[2] | Not specified |
Note: Specific quantitative solubility data for this compound is limited. The solubility of Artemisinin is provided as a reference. Researchers should perform their own solubility tests for precise concentrations.
Table 3: Recommended Storage and Stability of Artemisinin Solutions
| Solution Type | Solvent | Storage Temperature | Stability |
| Stock Solution | Ethanol | -80°C | Up to 14 days[3] |
| Stock Solution | Ethanol | Ambient | At least 4 hours[3] |
| Aqueous Working Solution | Aqueous Buffer | 4°C | Not recommended for more than one day[2] |
Experimental Workflow
The following diagram outlines the general workflow for the preparation of this compound stock and working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Volumetric flask
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer or sonicator
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount (e.g., 1 mg) of this compound solid and transfer it to a clean, dry amber glass vial.
-
Dissolution: Add a small volume of the chosen organic solvent (e.g., 1 mL of DMSO or Methanol) to the vial.
-
Mixing: Cap the vial tightly and vortex or sonicate at room temperature until the solid is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.
-
Storage: Store the stock solution in the amber glass vial at -80°C for long-term storage. For short-term use, the solution can be stored at -20°C.
Protocol 2: Preparation of this compound Working Solutions
Materials:
-
This compound stock solution (from Protocol 1)
-
Dilution solvent (e.g., mobile phase for LC-MS, cell culture medium, or appropriate buffer)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Thawing: Thaw the stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution to obtain the desired final concentrations for your working solutions. For example, to prepare a 10 µg/mL working solution from a 1 mg/mL stock solution, dilute 10 µL of the stock solution into 990 µL of the dilution solvent.
-
Mixing: Gently vortex each working solution to ensure homogeneity.
-
Use: Use the freshly prepared working solutions immediately for your experiments. Due to the limited stability of Artemisinin in aqueous solutions, it is not recommended to store diluted aqueous working solutions for more than a single day[2].
Safety Precautions
-
This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.
By following these protocols, researchers can ensure the accurate and reproducible preparation of this compound stock and working solutions for their analytical and experimental needs.
References
Application Notes and Protocols for the Quantification of Artemisinin Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemisinin and its derivatives are cornerstone therapies in the global fight against malaria. Accurate quantification of these compounds in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed application note and protocol for the quantification of artemisinin in human plasma using a deuterated internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a gold standard for bioanalytical assays.[1] The use of a stable isotope-labeled internal standard, such as a deuterated analog, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy and precision.
Principle of the Method
This method utilizes the high selectivity and sensitivity of LC-MS/MS for the determination of artemisinin. A deuterated artemisinin standard is added to the plasma sample at the beginning of the sample preparation process. Both the analyte and the internal standard are extracted from the plasma matrix, separated chromatographically, and detected by the mass spectrometer. Quantification is achieved by measuring the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed with known concentrations of artemisinin.
Experimental Protocols
Materials and Reagents
-
Artemisinin (Reference Standard)
-
Deuterated Artemisinin (Internal Standard, e.g., Artemisinin-d3)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate
-
Water (Ultrapure, 18 MΩ·cm)
-
Human Plasma (K3EDTA)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
Preparation of Stock and Working Solutions
-
Artemisinin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of artemisinin in 10 mL of methanol.
-
Deuterated Artemisinin Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of deuterated artemisinin in 10 mL of methanol.
-
Artemisinin Working Solutions: Prepare serial dilutions of the artemisinin stock solution with 50:50 acetonitrile/water to create working solutions for the calibration curve and quality control (QC) samples.
-
IS Working Solution (e.g., 50 ng/mL): Dilute the IS stock solution with 50:50 acetonitrile/water.
Sample Preparation: Solid Phase Extraction (SPE)
-
Thaw plasma samples and calibration standards/QCs on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 50 µL of the IS working solution.[2]
-
Vortex mix for 10 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma-IS mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analytes with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[2] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min[3] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 50% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Artemisinin: To be optimized (e.g., precursor ion > product ion) |
| Deuterated Artemisinin: To be optimized (e.g., precursor ion > product ion) | |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
Note: Specific MRM transitions and collision energies should be optimized by infusing standard solutions of artemisinin and its deuterated internal standard into the mass spectrometer.
Data Presentation
Calibration Curve and Quality Control Data
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). A typical calibration curve and QC data set would look as follows:
| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |
| Artemisinin | 1 - 1000 | > 0.995 | 1 |
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ QC | 1 | < 20 | < 20 | 80-120 |
| Low QC | 3 | < 15 | < 15 | 85-115 |
| Mid QC | 50 | < 15 | < 15 | 85-115 |
| High QC | 800 | < 15 | < 15 | 85-115 |
Data presented are typical expected values and should be established for each specific assay.[3]
Experimental Workflow and Diagrams
Logical Workflow for Method Development
Caption: Method development workflow for artemisinin quantification.
Experimental Protocol Workflow
Caption: Sample preparation and analysis workflow.
Discussion
The stability of artemisinin and its derivatives in biological matrices can be a challenge. It has been reported that these compounds can degrade in hemolyzed plasma samples, potentially due to the presence of iron (Fe2+) from hemoglobin.[2] The use of a co-eluting, stable isotope-labeled internal standard is paramount as it experiences similar degradation and matrix effects as the analyte, thus providing reliable correction. Some studies have suggested the use of stabilizing agents like hydrogen peroxide, though this should be carefully validated.[2]
The choice of extraction method, either SPE or liquid-liquid extraction (LLE), will depend on the desired sample cleanup, throughput, and available resources. SPE, as described in this protocol, often provides cleaner extracts and is amenable to high-throughput automation.[1]
Method validation is a critical step to ensure that the analytical method is reliable, reproducible, and fit for its intended purpose. Key validation parameters include selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, matrix effect, and stability.
Conclusion
The LC-MS/MS method detailed in these application notes provides a robust and sensitive approach for the quantification of artemisinin in human plasma. The incorporation of a deuterated internal standard is essential for achieving the high-quality data required in research and drug development settings. Careful optimization of each step, from sample preparation to mass spectrometric detection, and a thorough method validation are prerequisites for the successful application of this protocol.
References
- 1. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma Dihydroartemisinin | Arlinda | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
Application Note: High-Throughput Quantification of Artemisinin in Human Plasma Using LC-MS/MS with Artemisinin-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Artemisinin is a potent sesquiterpene lactone, originally isolated from the plant Artemisia annua, and serves as the cornerstone for Artemisinin-based Combination Therapies (ACTs), the recommended first-line treatment for uncomplicated P. falciparum malaria worldwide. The clinical efficacy of artemisinin and its derivatives is critically dependent on achieving adequate therapeutic concentrations. Therefore, a robust, sensitive, and high-throughput analytical method is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.
This application note describes a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of artemisinin in human plasma. The method utilizes a stable isotope-labeled internal standard, Artemisinin-d3, to ensure high precision and accuracy by correcting for matrix effects and variability during sample processing. The protocol employs a simple protein precipitation step, making it suitable for high-throughput analysis in a clinical or research laboratory setting.
Experimental Workflow
The overall experimental process, from sample collection to final data analysis, is outlined below. This workflow is designed for efficiency and reproducibility.
Detailed Protocols
Materials and Reagents
-
Artemisinin (≥98% purity)
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Preparation of Stock and Working Solutions
-
Artemisinin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Artemisinin and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Artemisinin Working Solutions: Prepare serial dilutions of the Artemisinin stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 50 ng/mL. Store all solutions at -20°C.
Sample Preparation Protocol (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of the appropriate matrix (blank plasma, spiked plasma for standards/QCs, or study sample) into the corresponding tubes.
-
Add 150 µL of the IS working solution (50 ng/mL this compound in acetonitrile) to each tube. The acetonitrile also serves as the protein precipitation agent.
-
Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant into an LC-MS autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| LC Column | C18 Column (e.g., 100 mm x 2.1 mm, 5 µm)[1] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min[1] |
| Gradient | Isocratic 50% A / 50% B[1] |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Run Time | ~5 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
Quantitative Data Summary
The MRM transitions were optimized by direct infusion of Artemisinin and this compound standards. The ammonium adducts ([M+NH₄]⁺) were found to be the most stable and abundant precursor ions in plasma extracts.[2]
Table 3: Optimized MRM Parameters for Artemisinin and this compound
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Artemisinin | 300.2 | 255.2 (Quantifier) | 150 | 25 | 12 |
| 300.2 | 209.1 (Qualifier)[3] | 150 | 25 | 18 | |
| This compound (IS) | 303.2 | 258.2 (Quantifier) | 150 | 25 | 12 |
Note: Cone Voltage and Collision Energy values are instrument-dependent and require optimization.
Method Performance
This method demonstrates excellent performance characteristics according to FDA guidelines for bioanalytical method validation.[1]
-
Linearity: The calibration curve is linear over the concentration range of 1.03 ng/mL to 762 ng/mL with a correlation coefficient (r²) > 0.99.[1]
-
Sensitivity: The lower limit of quantification (LLOQ) is typically achieved at ~1 ng/mL in plasma, which is sufficient for most clinical pharmacokinetic studies.[1]
-
Precision and Accuracy: Intra- and inter-day precision (as %RSD) are typically below 8%, with accuracy (% deviation) within ±15% across all QC levels.[1]
-
Recovery: Extraction recovery is consistent and high, generally above 90%.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and high-throughput solution for the quantification of artemisinin in human plasma. The use of a stable isotope-labeled internal standard (this compound) and a simple protein precipitation sample preparation protocol ensures reliable and accurate results. This method is well-suited for researchers, scientists, and drug development professionals engaged in the study of antimalarial drugs, supporting both preclinical and clinical research.
References
Application Note: Solid-Phase Extraction Protocol for Artemisinin Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemisinin and its derivatives are a class of sesquiterpene lactones that are the cornerstone of modern antimalarial therapies. Accurate and reliable quantification of artemisemisinin in various matrices, particularly from its natural source, the plant Artemisia annua, is crucial for drug manufacturing, quality control, and research. Plant extracts, however, contain a complex mixture of interfering compounds, such as chlorophyll and other lipids, which can compromise the accuracy and longevity of analytical instrumentation like High-Performance Liquid Chromatography (HPLC) systems.
This application note provides a detailed protocol for the solid-phase extraction (SPE) of artemisinin from Artemisia annua extracts. SPE is a robust and efficient sample cleanup technique that removes interfering substances, thereby improving the quality of the analytical results. The protocol described herein utilizes Florisil® SPE cartridges, which have been shown to be effective for this purpose.[1]
Comparison of Cleanup Methods
Solid-phase extraction offers a more efficient and less solvent-intensive alternative to traditional liquid-liquid extraction for the cleanup of artemisinin from crude plant extracts. The choice of SPE sorbent is critical for optimal recovery and purity. Studies have shown that for Artemisia annua extracts, Florisil®, a magnesium silicate-based sorbent, provides high recovery rates for artemisinin while effectively removing pigments and other interferences.[1] While silica-based SPE can also be used, it often requires larger volumes of solvent and may be less efficient in separating artemisinin from chlorophyll.[1]
The following table summarizes the quantitative performance of the Florisil® SPE method compared to a conventional liquid-liquid extraction technique.
| Parameter | Florisil® SPE Method | Liquid-Liquid Extraction (with Lead Acetate) |
| Recovery Rate | High | Low |
| Efficiency | High | Low |
| Cost | Low | Moderate |
| Speed | Rapid | Slower |
Experimental Protocols
This section details the complete workflow from the initial extraction of artemisinin from dried Artemisia annua leaves to the final cleanup using a Florisil® SPE cartridge.
Initial Sample Extraction (from Artemisia annua leaves)
This protocol is for the initial solvent extraction of artemisinin from the plant material prior to SPE cleanup.
Materials:
-
Dried and ground Artemisia annua leaves
-
Methanol
-
Filtration apparatus (e.g., Buchner funnel with glass frit)
-
Rotary evaporator
Procedure:
-
To 100 grams of dried and ground Artemisia annua leaves, add 500 mL of methanol.
-
Stir the mixture at room temperature for 4 hours.
-
Filter the extract through a Buchner funnel fitted with a glass frit (porosity 4 µm).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.
-
Redissolve a known quantity of the crude extract in a suitable solvent (e.g., hexane or the initial mobile phase for HPLC) to a known concentration for SPE processing.
Solid-Phase Extraction (SPE) Cleanup Protocol
This protocol describes the use of a Florisil® SPE cartridge for the cleanup of the crude artemisinin extract.
Materials:
-
Florisil® SPE cartridge
-
Crude artemisinin extract (from Protocol 1)
-
Hexane
-
Ethyl acetate
-
Vacuum manifold for SPE
Procedure:
-
Cartridge Conditioning:
-
Pass 6 mL of hexane through the Florisil® cartridge using a vacuum manifold. Do not allow the cartridge to go dry. Gently tap the cartridge to remove any trapped air bubbles.
-
-
Sample Loading:
-
Apply 1 mL of the concentrated crude extract onto the conditioned cartridge.
-
-
Washing (Optional - if further removal of non-polar impurities is needed):
-
Wash the cartridge with a small volume of hexane. This step should be optimized to ensure no loss of artemisinin.
-
-
Elution:
-
Elute the artemisinin from the cartridge with 4 mL of a 4:1 (v/v) mixture of n-hexane and ethyl acetate.[1]
-
-
Final Preparation:
-
Collect the eluate and concentrate it almost to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the residue to a final known volume (e.g., 10 mL) with the mobile phase to be used for the subsequent HPLC analysis.[1]
-
Visualized Experimental Workflow
The following diagram illustrates the key stages of the solid-phase extraction protocol for artemisinin analysis.
Caption: Workflow of artemisinin extraction and SPE cleanup.
References
Bioanalytical Method for the Quantification of Artemisinin in Human Plasma using LC-MS/MS
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed bioanalytical method for the quantitative determination of artemisinin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol encompasses sample preparation, chromatographic and mass spectrometric conditions, and validation parameters. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of artemisinin-based antimalarial therapies.
Introduction
Artemisinin and its derivatives are the cornerstone of treatment for multidrug-resistant malaria.[1] Accurate and reliable quantification of artemisinin in human plasma is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This application note details a robust and sensitive LC-MS/MS method for this purpose. The methodology is based on established and validated procedures, ensuring high throughput and accuracy.[1]
Principle of the Method
This method utilizes solid-phase extraction (SPE) to isolate artemisinin from human plasma. The extracted analyte is then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) is used to ensure accuracy and precision throughout the analytical process.
Materials and Reagents
-
Analytes and Internal Standard:
-
Artemisinin (Reference Standard)
-
Artesunate (Internal Standard)[1]
-
-
Solvents and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Human plasma (K2-EDTA)
-
-
Consumables:
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[1]
-
96-well plates
-
Autosampler vials
-
Pipette tips
-
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
-
Data System: Software for instrument control, data acquisition, and processing.
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of artemisinin and artesunate (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the artemisinin stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control samples.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC levels (low, medium, and high).
Sample Preparation (Solid-Phase Extraction)
The following diagram illustrates the solid-phase extraction workflow for isolating artemisinin from human plasma.
Caption: Solid-Phase Extraction Workflow for Artemisinin.
Detailed Protocol:
-
Condition SPE Plate: Condition the SPE wells with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of the internal standard working solution. Vortex for 10 seconds. Load the entire mixture onto the conditioned SPE plate.
-
Washing: Wash the SPE wells with 1 mL of water, followed by 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of acetonitrile into a clean collection plate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 column (e.g., 100 x 2.1 mm, 5 µm)[1] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 3.5[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | Isocratic: 50% A, 50% B[1] |
| Flow Rate | 0.5 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 4°C |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| MRM Transitions | Artemisinin: m/z 283.2 → 163.1 |
| Artesunate (IS): m/z 402.2 → 267.1 | |
| Dwell Time | 200 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
The logical relationship for the LC-MS/MS analysis is depicted in the following diagram:
Caption: LC-MS/MS Analysis Workflow.
Method Validation Summary
The method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.
| Parameter | Result |
| Linearity Range | 1.03 - 762 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.03 ng/mL[1] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Stability
Artemisinin stability in human plasma is a critical consideration. The following stability data has been established:
| Condition | Duration | Stability |
| Bench-top (Room Temp) | 2 hours | Stable[1] |
| Autosampler (4°C) | 24 hours | Stable[1] |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Long-term (-80°C) | 90 days | Stable[2] |
Note: It is highly recommended to keep plasma samples on ice during processing to minimize degradation.[1]
Pharmacokinetic Data Summary
The described method is suitable for pharmacokinetic studies. The following table summarizes key pharmacokinetic parameters of artemisinin in healthy volunteers after oral administration.
| Parameter | Mean Value (± SD) or Range |
| Cmax (Maximum Concentration) | 0.36 µg/mL[2] |
| Tmax (Time to Cmax) | 100 min[2] |
| AUC (Area Under the Curve) | 1.19 µg*hr/mL[2] |
| t1/2 (Half-life) | 4.34 hr[2] |
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of artemisinin in human plasma. The detailed protocol and validation data demonstrate its suitability for use in clinical and research settings, supporting the development and optimal use of artemisinin-based antimalarial drugs.
References
Application Notes and Protocols for the Use of Artemisinin-d3 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemisinin and its derivatives are a cornerstone of antimalarial therapy, and understanding their metabolic fate is crucial for optimizing their efficacy and safety. Drug metabolism studies, including in vitro and in vivo assays, are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. The use of a stable isotope-labeled internal standard is paramount for accurate and precise quantification of the parent drug and its metabolites in complex biological matrices by liquid chromatography-mass spectrometry (LC-MS). Artemisinin-d3, a deuterated analog of artemisinin, serves as an ideal internal standard for these studies due to its similar physicochemical properties and co-elution with the unlabeled drug, which compensates for variations in sample preparation and instrument response.[1][2]
These application notes provide detailed protocols for utilizing this compound in in vitro and in vivo drug metabolism studies, along with data presentation and visualization to aid researchers in their drug development efforts.
Core Applications
-
Metabolic Stability Assessment: Determining the rate of disappearance of artemisinin in the presence of metabolizing enzymes (e.g., liver microsomes, S9 fractions, or hepatocytes).
-
Metabolite Identification: Characterizing the chemical structures of metabolites formed from artemisinin.[3][4]
-
Pharmacokinetic (PK) Studies: Quantifying the concentration-time profile of artemisinin and its metabolites in biological fluids (e.g., plasma, urine) following administration.[5]
-
Reaction Phenotyping: Identifying the specific cytochrome P450 (CYP) enzymes responsible for artemisinin metabolism.[6][7]
Data Presentation
Table 1: In Vitro Metabolic Stability of Artemisinin in Human Liver Microsomes
| Parameter | Artemisinin |
| Incubation Time (min) | % Parent Remaining |
| 0 | 100 |
| 5 | 85.2 |
| 15 | 60.1 |
| 30 | 35.8 |
| 60 | 12.5 |
| Calculated Values | |
| Half-life (t½, min) | 22.7 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 30.5 |
Table 2: Pharmacokinetic Parameters of Artemisinin in Rats Following a Single Oral Dose (10 mg/kg)
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | 450 |
| Tmax (Time to Cmax) | h | 1.0 |
| AUC(0-t) (Area Under the Curve) | ng·h/mL | 1250 |
| t½ (Elimination Half-life) | h | 2.5 |
| CL/F (Apparent Clearance) | L/h/kg | 8.0 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 28.8 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol details the steps to assess the metabolic stability of artemisinin using pooled human liver microsomes, with this compound as the internal standard.
Materials:
-
Artemisinin
-
This compound (internal standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching and protein precipitation)
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Stock Solutions:
-
Dissolve artemisinin in a suitable organic solvent (e.g., DMSO) to a final concentration of 10 mM.
-
Dissolve this compound in the same solvent to a concentration of 1 mM.
-
-
Prepare Incubation Mixtures:
-
In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and artemisinin (final concentration 1 µM).
-
Prepare a negative control without the NADPH regenerating system.
-
-
Pre-incubation:
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
-
Initiate the Reaction:
-
Add the NADPH regenerating system to the reaction mixtures to start the metabolic reaction.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quench the Reaction:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with this compound (final concentration 100 nM) to stop the reaction and precipitate proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining artemisinin relative to the this compound internal standard.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines the procedure for a pharmacokinetic study of artemisinin in rats, using this compound for quantitative analysis.
Materials:
-
Artemisinin formulation for oral administration
-
This compound (for internal standard)
-
Experimental animals (e.g., Sprague-Dawley rats)
-
Dosing vehicle (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Acetonitrile (ACN) with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Administer a single oral dose of artemisinin (e.g., 10 mg/kg) to the rats.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Extraction:
-
To a known volume of plasma, add a fixed amount of this compound solution in acetonitrile to precipitate proteins and serve as the internal standard.
-
Vortex and centrifuge the samples.
-
-
Supernatant Transfer:
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the concentration of artemisinin in the plasma samples using a validated LC-MS/MS method, with this compound as the internal standard.
-
-
Pharmacokinetic Analysis:
-
Use the concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.).
-
Visualizations
Caption: Metabolic pathway of Artemisinin.
Caption: In Vitro Metabolism Workflow.
Caption: In Vivo Pharmacokinetic Workflow.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid identification of phase I and II metabolites of artemisinin antimalarials using LTQ-Orbitrap hybrid mass spectrometer in combination with online hydrogen/deuterium exchange technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid identification of phase I and II metabolites of artemisinin antimalarials using LTQ‐Orbitrap hybrid mass spectrom… [ouci.dntb.gov.ua]
- 5. LC-HRMS methods for the quantification of two artemisinin drugs and their metabolites in rat blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the human cytochrome P450 enzymes involved in the in vitro metabolism of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Artemisinin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemisinin and its derivatives are a cornerstone of modern antimalarial therapy and are increasingly investigated for their anticancer properties.[1][2][3] High-throughput screening (HTS) is a critical methodology in the discovery of new artemisinin-based therapies and in understanding their mechanisms of action.[4] Artemisinin-d3, a deuterated analog of artemisinin, serves as an indispensable tool in these HTS campaigns, not as a primary screening compound, but as a robust internal standard for the accurate quantification of artemisinin in various biological matrices.[5] Its use is crucial for generating reliable and reproducible data in dose-response studies, pharmacokinetic analyses, and metabolism assays that are often conducted in a high-throughput format.
These application notes provide a detailed protocol for a high-throughput bioanalytical assay for the quantification of artemisinin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard. This method is designed for researchers in drug discovery and development who require a reliable and scalable assay to support their HTS workflows.
Mechanism of Action of Artemisinin
The therapeutic activity of artemisinin is attributed to its unique endoperoxide bridge.[6] In the presence of intracellular iron, particularly heme-iron within malaria parasites or cancer cells, this bridge is cleaved, leading to the generation of cytotoxic carbon-centered free radicals.[3][6] These radicals then damage essential parasite or cancer cell proteins and lipids, leading to cell death.[6][7] Understanding this mechanism is fundamental to designing and interpreting HTS assays aimed at identifying novel artemisinin analogs or synergistic compounds.
High-Throughput Screening Workflow
A typical HTS campaign for artemisinin-related compounds involves several stages. The initial primary screen identifies "hits" from a large compound library based on a specific biological response (e.g., parasite killing, cancer cell death). These hits then proceed to secondary and tertiary assays for confirmation, dose-response analysis, and mechanistic studies. The quantification of intracellular or in-media compound concentration is vital at these later stages to establish accurate structure-activity relationships (SAR). The following workflow illustrates the integration of the this compound based quantification assay.
Experimental Protocol: High-Throughput Quantification of Artemisinin using LC-MS/MS
This protocol details a method for the rapid and accurate quantification of artemisinin in a 96-well plate format, suitable for processing samples from HTS assays.
1. Materials and Reagents
-
Artemisinin (analytical standard)
-
This compound (internal standard)[5]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
96-well plates (polypropylene)
-
Plate sealer
-
Centrifuge with plate rotor
-
LC-MS/MS system (e.g., Triple Quadrupole)
2. Preparation of Stock Solutions and Standards
-
Artemisinin Stock Solution (1 mg/mL): Accurately weigh and dissolve artemisinin in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working IS Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile. This will also serve as the protein precipitation solvent.
-
Calibration Standards: Prepare a series of calibration standards by spiking the appropriate biological matrix (e.g., cell culture media, plasma) with the artemisinin stock solution to achieve a concentration range of 1-1000 ng/mL.
3. Sample Preparation (96-well plate format)
-
To 50 µL of each sample (calibration standard, QC, or unknown) in a 96-well plate, add 150 µL of the working IS solution (100 ng/mL this compound in acetonitrile).
-
Seal the plate and vortex for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Seal the plate.
4. LC-MS/MS Conditions
-
LC System:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 2 minutes, hold for 1 minute, then return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS System (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
The specific precursor and product ions should be optimized for the instrument used. Representative transitions are provided in the table below.
-
5. Data Presentation and Analysis
The LC-MS/MS data is processed to determine the peak area ratio of artemisinin to this compound. A calibration curve is generated by plotting the peak area ratio against the nominal concentration of the calibration standards. The concentration of artemisinin in the unknown samples is then interpolated from this curve.
Table 1: Representative LC-MS/MS Parameters and Performance Data
| Parameter | Artemisinin | This compound (Internal Standard) |
| Formula | C₁₅H₂₂O₅ | C₁₅H₁₉D₃O₅ |
| Molecular Weight | 282.3 | 285.4 |
| Precursor Ion (m/z) | [M+NH₄]⁺ 300.2 | [M+NH₄]⁺ 303.2 |
| Product Ion (m/z) | 255.1 | 258.1 |
| Retention Time (approx.) | 1.8 min | 1.8 min |
| Linear Range | 1 - 1000 ng/mL | N/A |
| Correlation Coefficient (r²) | > 0.995 | N/A |
| Precision (%CV) | < 15% | N/A |
| Accuracy (%Bias) | ± 15% | N/A |
Note: The precursor ion is often the ammonium adduct for better ionization efficiency. These values may require optimization on the specific instrument.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust, sensitive, and high-throughput method for the accurate quantification of artemisinin. Integrating this bioanalytical protocol into HTS campaigns is essential for generating high-quality, reliable data, thereby accelerating the discovery and development of new artemisinin-based drugs. This approach ensures that dose-response relationships and structure-activity relationships are built on a solid quantitative foundation, ultimately leading to more informed decision-making in the drug discovery pipeline.
References
- 1. Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput Screening - TDC [tdcommons.ai]
- 5. caymanchem.com [caymanchem.com]
- 6. Artemisinin antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
stability of Artemisinin-d3 in different storage conditions
This technical support center provides guidance on the stability of Artemisinin-d3 under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Disclaimer: Specific stability data for this compound is limited. The following information is largely based on studies of artemisinin and its derivatives, such as dihydroartemisinin (DHA). Due to the isotopic labeling, the chemical stability of this compound is expected to be comparable to that of unlabeled artemisinin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C. Under these conditions, it is expected to be stable for at least two to four years.[1][2][3]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions can be prepared in organic solvents such as ethanol, DMSO, or dimethylformamide (DMF).[2][3] For short-term storage, keeping the stock solution in ethanol at 4°C can help prevent loss of activity.[4] It is not recommended to store aqueous solutions for more than one day.[2][3]
Q3: My experiment involves dissolving this compound in DMSO. Are there any stability concerns?
A3: Yes, artemisinin and its derivatives can degrade quickly in dimethyl sulfoxide (DMSO).[4] If your experimental protocol requires DMSO, it is crucial to prepare the solution fresh and use it immediately.
Q4: What is the stability of this compound in aqueous buffers?
A4: this compound is sparingly soluble and generally unstable in aqueous buffers, especially at neutral or alkaline pH.[2][4] Degradation of dihydroartemisinin (a related compound) increases significantly at pH 7 and above.[4][5] It is recommended to prepare aqueous solutions immediately before use and not to store them.[2][3]
Q5: I need to incubate this compound in a cell culture medium containing plasma at 37°C. How stable is it under these conditions?
A5: Artemisinin derivatives like DHA are highly unstable in plasma at physiological temperatures.[4][5] The half-life of DHA in plasma at 37°C has been reported to be as short as 2.3 hours.[4][5] This instability is temperature-dependent and will be accelerated at higher temperatures.[4][5] You should account for this rapid degradation in your experimental design.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in in-vitro assays. | Degradation of this compound in the assay medium. | Prepare fresh solutions of this compound for each experiment. Minimize the pre-incubation time in aqueous or biological media like plasma.[4][5] Consider the short half-life in your experimental timeline. |
| Variable results between experiments run on different days. | Instability of stock solutions. | Aliquot your stock solution and store it at -20°C or below. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a new aliquot for each experiment. |
| Appearance of unexpected peaks in chromatography. | Degradation of this compound. | Analyze samples immediately after preparation. If storage is necessary, keep them at low temperatures (e.g., -70°C) for the shortest possible time.[4] Be aware of potential degradation products such as deoxyartemisinin or products of hydrolysis and rearrangement.[6][7] |
| Low recovery of this compound from biological matrices. | Degradation during sample processing or storage. | Keep biological samples on ice or at 4°C during processing. Store extracts at -70°C until analysis.[4] The presence of heme or ferrous iron in biological samples can accelerate degradation.[4][5] |
Stability Data Summary
The following tables summarize stability data for artemisinin and its derivatives, which can be used as a proxy for this compound.
Table 1: Solid State Stability
| Compound | Storage Temperature | Duration | Stability |
| This compound | -20°C | ≥ 4 years | Stable[1] |
| Artemisinin | -20°C | ≥ 2 years | Stable[2] |
Table 2: Solution Stability of Dihydroartemisinin (DHA) at 37°C
| Solvent/Matrix (pH 7.4) | Half-life (t½) |
| Buffer | 5.5 hours[4][5] |
| Plasma | 2.3 hours[4][5] |
Table 3: Stability of Artesunate (ARTS) in Different Solvents at 37°C
| Solvent System | Observation after 21 days |
| Methanol | ~3% decrease in ARTS peak |
| Methanol:Water (90:10 v/v) | ~80% decrease in ARTS peak, formation of DHA and artemether (ARTM) |
| Methanol:Ammonium Acetate (85:15 v/v) | ~97% decrease in ARTS peak, formation of DHA, ARTM, and DHA-dimer |
| Data derived from a study on Artesunate stability.[8] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to assess the stability of this compound under stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or ethanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix the stock solution with 0.1 N HCl and incubate at 60°C for up to 21 days.
-
Alkaline: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for up to 21 days.
-
Oxidative: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.
-
Thermal: Incubate the solid compound and the stock solution at 60°C.
-
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7, 14, 21 days).
-
Neutralization: Neutralize the acidic and alkaline samples before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method to quantify the remaining this compound and identify major degradation products.[6][9]
Protocol 2: Stability Assessment in a Biological Matrix (e.g., Plasma)
This protocol evaluates the stability of this compound in a biologically relevant matrix.
-
Preparation of Spiked Plasma: Spike pre-warmed (37°C) blank plasma with a known concentration of this compound from a stock solution (final solvent concentration should be minimal, e.g., <1%).
-
Incubation: Incubate the spiked plasma samples in a shaking water bath at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24 hours).
-
Sample Processing: Immediately stop the degradation by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins and extract the analyte. Store the samples at -70°C until analysis.[4]
-
Analysis: Centrifuge the samples, collect the supernatant, and analyze using a validated LC-MS/MS method to determine the concentration of this compound over time.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Protocol for assessing this compound stability in plasma.
References
- 1. caymanchem.com [caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Degradation of Artemisinin-Based Combination Therapies Under Tropical Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Artemisinin-d3 Mass Spectrometry Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for Artemisinin-d3 and related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended precursor and product ions (MRM transitions) for this compound and related compounds?
When using this compound as an internal standard for Artemisinin, it is crucial to select specific and high-intensity MRM transitions for both the analyte and the standard. Dihydrothis compound is often used as an internal standard for Dihydroartemisinin (DHA).[1]
Based on published methods, here are some commonly used transitions:
-
Dihydrothis compound: A precursor ion of m/z 305 transitioning to a product ion of m/z 166 is reported.[1]
-
Artemisinin (Analyte): Common transitions include m/z 300 → 209[2] and m/z 283 → 209.[3] Other reported transitions for m/z 283.19 are to product ions 219.21, 247.19, and 265.22.[4]
-
Artesunate (Alternative Internal Standard): A transition of m/z 402 → 267 has been used.[2]
It is always recommended to perform a compound tuning experiment on your specific mass spectrometer to confirm the optimal transitions and collision energies.
Q2: I'm observing a peak for the unlabeled analyte (e.g., Dihydroartemisinin) in my internal standard (Dihydrothis compound) solution. What could be the cause?
This issue is likely due to the instability of the deuterated standard. Dihydrothis compound has been observed to convert to Dihydroartemisinin over time, especially when left at room temperature.[1] One study noted that this conversion was significant after the solution was left on a lab bench overnight.[1]
Troubleshooting Steps:
-
Fresh Preparation: Prepare the internal standard solution fresh daily and use it within the same day.[1]
-
Proper Storage: Store stock solutions of the internal standard at -70°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1][2]
-
Temperature Control: Keep thawed solutions on ice or in a cooled autosampler (e.g., 4°C) during the analytical run.[2]
Q3: My signal intensity for Artemisinin is low. How can I improve sensitivity?
Low sensitivity can stem from several factors, including sample preparation, chromatographic conditions, and mass spectrometer settings.
Troubleshooting Steps:
-
Optimize Sample Preparation: For plasma samples, acidification has been shown to significantly increase the recovery of artemisinin derivatives, thereby improving sensitivity.[1] Consider using solid-phase extraction (SPE), which can provide cleaner extracts and reduce matrix effects.[2]
-
Enhance Ionization: Ensure the mobile phase composition is conducive to efficient ionization. The use of additives like ammonium formate or formic acid is common to promote the formation of protonated molecules in positive ion mode.[1][2][5][6]
-
Adjust LC Parameters: Higher LC flow rates (0.6–0.8 ml/min), achievable with UPLC systems, can lead to sharper peaks and improved sensitivity.[1]
-
Fine-Tune MS Parameters: Systematically optimize source-dependent parameters such as source temperature, ion spray voltage, and gas flows (nebulizer, auxiliary gas) to maximize the signal for your specific compound and instrument.[2]
Q4: What is a reliable sample preparation method for analyzing Artemisinin in plasma?
Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used and validated methods for plasma samples.
-
Solid-Phase Extraction (SPE): This is a high-throughput method that effectively cleans up the sample. One validated protocol uses Oasis HLB™ μ-elution 96-well plates. The general procedure involves adding the internal standard to a small volume of plasma (e.g., 50 μL), followed by the SPE protocol.[2]
-
Liquid-Liquid Extraction (LLE): This is a classic technique that has been successfully applied. A common method involves extracting plasma samples with ethyl acetate.[7][8] Another approach uses diethyl ether for the extraction.[8]
The choice between SPE and LLE may depend on available equipment, desired throughput, and the specific requirements of the assay.
Quantitative Data Summary
The following tables summarize typical starting parameters for LC-MS/MS method development for this compound and related compounds. These should be optimized for your specific instrumentation and application.
Table 1: Example Liquid Chromatography (LC) Parameters
| Parameter | Setting | Reference |
| Column | Acquity HSS C18 (100 × 2.1 mm, 1.8 µm) | [1] |
| Hypersil Gold C18 (100 mm × 2.1 mm, 5 μm) | [2] | |
| Mobile Phase A | 10 mM Ammonium Formate, pH 4.0 | [1] |
| 10 mM Ammonium Acetate, pH 3.5 | [2] | |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [1] |
| Acetonitrile | [2] | |
| Flow Rate | 0.3 - 0.5 mL/min | [1][2] |
| Column Temperature | 40 °C | [2] |
| Injection Volume | 5 µL | [9] |
Table 2: Example Mass Spectrometry (MS) Parameters
| Parameter | Setting | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [1][9] |
| Ion Spray Voltage | 4500 - 5500 V | [1][2] |
| Source Temperature | 300 - 475 °C | [1][2] |
| Curtain Gas (CUR) | 25 psi | [2] |
| Nebulizer Gas (GS1) | 55 psi | [2] |
| Turbo/Auxiliary Gas (GS2) | 60 psi | [2] |
| Collision Gas (CAD) | 5 psi | [2] |
| Declustering Potential (DP) | 40 V (for Artemisinin) | [2] |
Experimental Protocols
Protocol: Quantification of Artemisinin in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol provides a general framework. Specific volumes and concentrations should be adapted based on the desired calibration range and instrument sensitivity.
1. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Artemisinin and this compound in ethanol to create stock solutions. Store at -80°C.[2]
-
Working Solutions: Prepare serial dilutions of the Artemisinin stock solution in an ethanol-water (50:50, v/v) mixture to create working standards for the calibration curve.[2] Prepare a separate working solution of this compound.
2. Sample Preparation (using SPE):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma (calibration standards, QCs, or unknown samples), add a fixed volume of the this compound internal standard working solution.
-
Vortex briefly.
-
Condition an Oasis HLB™ μ-elution SPE plate according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the plasma mixture onto the SPE plate.
-
Wash the plate with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase conditions.
3. LC-MS/MS Analysis:
-
Set up the LC method, including the column, mobile phases, flow rate, and gradient program (refer to Table 1).
-
Set up the MS method in MRM mode, using the predetermined transitions for Artemisinin and this compound (refer to Q1 and Table 2).
-
Inject the reconstituted samples.
4. Data Analysis:
-
Integrate the peak areas for both the Artemisinin and this compound MRM transitions.
-
Calculate the peak area ratio (Artemisinin / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Artemisinin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: General experimental workflow for Artemisinin quantification.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Instant determination of the artemisinin from various Artemisia annua L. extracts by LC‐ESI‐MS/MS and their in‐silico modelling and in vitro antiviral activity studies against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of an LC-MS method for the determination of artesunate and dihydroartemisinin plasma levels using liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rdw.rowan.edu [rdw.rowan.edu]
avoiding ion suppression in artemisinin quantification
Welcome to the technical support center for artemisinin quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the analysis of artemisinin and its derivatives, with a primary focus on avoiding ion suppression in LC-MS/MS workflows.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying artemisinin?
A1: The primary challenges in artemisinin quantification stem from its chemical structure. Artemisinin is a sesquiterpene lactone that lacks a strong UV chromophore, making detection by HPLC-UV less sensitive.[1][2] Additionally, it is thermolabile and can be unstable.[3] When using highly sensitive techniques like LC-MS/MS, especially for determining low concentrations in complex biological matrices such as plasma, ion suppression is a major obstacle that can lead to inaccurate and imprecise results.[4][5]
Q2: What is ion suppression and how does it affect artemisinin quantification?
A2: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (artemisinin) in the mass spectrometer's ion source.[6][7] This competition for ionization leads to a decreased signal intensity for artemisinin, resulting in reduced sensitivity, poor reproducibility, and underestimation of its true concentration.[4][8] Given the low therapeutic concentrations of artemisinin and its derivatives, mitigating ion suppression is critical for accurate pharmacokinetic and other quantitative studies.
Q3: What are the common sources of ion suppression in biological and plant matrices?
A3: In biological matrices like plasma or serum, major sources of ion suppression include phospholipids, salts, and proteins.[8] In plant extracts from Artemisia annua, pigments, lipids, and other secondary metabolites can interfere with the ionization of artemisinin.[1]
Q4: How can I minimize ion suppression during my experiments?
A4: Minimizing ion suppression involves a multi-faceted approach focusing on three key areas:
-
Effective Sample Preparation: The goal is to remove interfering matrix components before the sample is injected into the LC-MS/MS system. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation.[6]
-
Optimized Chromatographic Separation: Achieving good chromatographic resolution between artemisinin and matrix components is crucial. This can be accomplished by carefully selecting the analytical column, mobile phase composition, and gradient elution profile.[6]
-
Use of an Appropriate Internal Standard: An internal standard that experiences similar matrix effects as artemisinin can compensate for signal variability. Stable isotope-labeled (SIL) internal standards are considered the gold standard for this purpose.[3][9]
Troubleshooting Guides
Issue 1: Low or No Signal for Artemisinin
Possible Causes:
-
Inefficient ionization of artemisinin.
-
Severe ion suppression from the sample matrix.
-
Suboptimal mass spectrometry settings.
-
Degradation of artemisinin during sample processing or storage.
Troubleshooting Steps:
-
Verify MS/MS Parameters:
-
Ensure the correct precursor and product ions for artemisinin are being monitored. For example, the ammonium adduct [M+NH4]+ at m/z 300 is often a strong precursor ion.[10]
-
Optimize cone voltage and collision energy to achieve a stable and robust signal for an artemisinin standard solution.
-
-
Assess Ion Suppression:
-
Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[8] This involves infusing a constant flow of artemisinin solution into the MS while injecting a blank matrix extract. Dips in the baseline signal indicate where matrix components are causing suppression.
-
If significant suppression is observed at the retention time of artemisinin, proceed with the steps below.
-
-
Improve Sample Preparation:
-
If using protein precipitation, consider switching to LLE or SPE, which generally provide cleaner extracts.[6]
-
For LLE, experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) to improve extraction efficiency and reduce interferences.[11][12]
-
For SPE, use a cartridge chemistry that effectively retains artemisinin while allowing matrix components to be washed away. Oasis HLB is a commonly used sorbent for this purpose.[10]
-
-
Optimize Chromatography:
-
Adjust the mobile phase gradient to better separate artemisinin from the ion-suppressing regions identified in the post-column infusion experiment.
-
Consider using a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column) to alter selectivity.
-
-
Check for Analyte Stability:
-
Artemisinin can be unstable. Ensure samples are kept on ice or at 4°C during processing and stored at appropriate low temperatures.[10] Prepare fresh stock solutions and quality controls to rule out degradation.
-
Issue 2: Poor Reproducibility and High Variability in Results
Possible Causes:
-
Inconsistent matrix effects between samples.
-
Variable recovery during sample preparation.
-
Inadequate internal standard correction.
Troubleshooting Steps:
-
Evaluate the Internal Standard:
-
If you are not using an internal standard, it is highly recommended to incorporate one.
-
If using a structural analog as an internal standard, ensure it co-elutes closely with artemisinin and exhibits similar ionization behavior. Artesunate has been successfully used as an internal standard for artemisinin.[10]
-
For the most reliable correction, use a stable isotope-labeled (SIL) internal standard of artemisinin (e.g., artemisinin-d3). SIL internal standards have nearly identical chemical and physical properties to the analyte and will experience the same degree of ion suppression and recovery variability, providing the most accurate correction.[3][9]
-
-
Refine Sample Preparation Method:
-
Automated or semi-automated sample preparation methods, such as using 96-well SPE plates, can improve reproducibility compared to manual methods.[10]
-
Ensure complete evaporation and reconstitution steps, as variability here can introduce errors.
-
-
Assess Matrix Effects Across Different Lots:
-
Evaluate the matrix effect in at least six different lots of the blank matrix (e.g., human plasma) to assess inter-subject variability.[10] If there is significant variation, a more rigorous sample cleanup or the use of a SIL internal standard is necessary.
-
Quantitative Data Summary
The following tables summarize quantitative data from published methods for artemisinin quantification, highlighting the effectiveness of different sample preparation techniques.
Table 1: Comparison of Sample Preparation Methods for Artemisinin in Human Plasma
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation |
| Matrix Effect | Method reported to be free from significant matrix effects.[10] | Can be effective, but may require optimization of extraction solvent. | Prone to higher matrix effects due to less effective removal of phospholipids and other interferences.[10] |
| Recovery | High and consistent recovery reported.[10] | Recovery can be variable depending on the solvent and technique. | May result in lower recovery due to analyte co-precipitation with proteins. |
| Lower Limit of Quantification (LLOQ) | 1.03 ng/mL[10] | 1 ng/mL[10] | 4 ng/mL[10] |
| Throughput | High-throughput capable with 96-well plates.[10] | Generally lower throughput than SPE. | High-throughput but may require additional cleanup steps. |
Detailed Experimental Protocols
Protocol 1: Artemisinin Quantification in Human Plasma using SPE-LC-MS/MS
This protocol is based on a validated high-throughput method for the determination of artemisinin in human heparinized plasma.[10]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials: Oasis HLB µ-elution 96-well plates, human heparinized plasma, artesunate (internal standard), acetonitrile, methanol, water.
-
Procedure:
-
To 50 µL of plasma, add the internal standard (artesunate).
-
Condition the SPE plate wells with 200 µL of methanol followed by 200 µL of water.
-
Load the plasma sample onto the SPE plate.
-
Wash the wells with 200 µL of 5% methanol in water.
-
Elute artemisinin and the internal standard with 2 x 25 µL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of the mobile phase.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Mass Spectrometry:
Protocol 2: Artemisinin Quantification in Artemisia annua L. using Chloroform Extraction
This protocol is a rapid method for the quantification of artemisinin in fresh plant material with minimal sample preparation.[13]
1. Sample Preparation: Chloroform Immersion
-
Materials: Fresh leaves of Artemisia annua L., chloroform.
-
Procedure:
-
Weigh 1 gram of fresh plant material.
-
Immerse the material in chloroform for 1 minute.
-
Filter the chloroform extract.
-
The extract can be directly injected or diluted with the mobile phase as needed for LC-MS/MS analysis. This method reportedly achieves >97% recovery and has no detectable ion suppression.[13]
-
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI, positive mode.
-
Monitored Transitions: Specific transitions for artemisinin and other related compounds (arteannuin B, artemisitene, etc.) should be optimized.
-
Visualizations
Caption: Workflow for artemisinin quantification in plasma using SPE.
Caption: Troubleshooting decision tree for ion suppression issues.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. Comparative quantitative analysis of artemisinin by chromatography and qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. zefsci.com [zefsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. waters.com [waters.com]
- 10. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of an LC-MS method for the determination of artesunate and dihydroartemisinin plasma levels using liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitation of artemisinin and its biosynthetic precursors in Artemisia annua L. by high performance liquid chromatography-electrospray quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Background Noise in LC-MS/MS Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize sources of background noise in their Liquid Chromatography-Mass Spectrometry (LC-MS/MS) experiments.
Frequently Asked Questions (FAQs)
Section 1: Mobile Phase and Solvents
Q1: My baseline is consistently high and noisy. Could my solvents be the cause?
A1: Yes, the purity of mobile phase components is a primary factor influencing background noise. Even solvents labeled as "LC-MS grade" can vary in purity between vendors and batches.[1][2]
-
Recommendation: Always use LC-MS grade solvents, water, and additives to minimize impurities that can increase background noise and form unwanted adducts.[3][4] HPLC-grade solvents are not sufficient for the stringent purity requirements of mass spectrometry detectors.[1][5]
-
Troubleshooting Step: If you suspect solvent contamination, prepare a fresh batch of mobile phase using solvents from a different, unopened bottle or a different lot number.[2] You can also infuse the mobile phase components individually into the mass spectrometer to identify the source of contamination.[6]
Q2: How do mobile phase additives like formic acid or ammonium acetate contribute to noise?
A2: While necessary for ionization and chromatography, additives can be a significant source of contamination.[7] Impurities within the additives or the formation of clusters between additive molecules and solvent can create a high chemical background.[7][8]
-
Recommendation: Use high-purity, LC-MS grade additives, preferably from single-use ampules, to avoid contamination from repeatedly opening a larger container.[4] Use the lowest concentration necessary for optimal performance.[9]
Q3: Can the water I use for my aqueous mobile phase be a problem?
A3: Absolutely. Water is highly susceptible to microbial growth and can leach contaminants from storage containers.[10]
-
Recommendation: Use ultrapure water, either bottled LC-MS grade or freshly generated from a well-maintained water purification system (18.2 MΩ·cm resistivity).[4] Avoid storing aqueous mobile phases for extended periods, as this can encourage microbial growth, which can block filters and columns.
Section 2: Sample and Sample Preparation
Q1: I see high background noise only when I inject my sample. What's the likely cause?
A1: This strongly suggests the noise originates from the sample matrix or the sample preparation workflow. Co-eluting matrix components can suppress or enhance the signal of your analyte of interest and contribute to the overall background noise.[3][11]
-
Recommendation: Implement a more effective sample preparation strategy to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing matrix components than simple protein precipitation.[11][12]
-
Caution: Be aware that sample preparation consumables, such as SPE plates or filters, can themselves introduce contaminants like polyethylene glycol (PEG) or plasticizers.[3][13] It is advisable to run a blank extract (performing the entire sample preparation procedure without the sample matrix) to check for contamination from your workflow.
Q2: What are common contaminants introduced during sample preparation?
A2: Common contaminants include detergents (like SDS, Triton X-100), polymers (PEG), plasticizers (phthalates), and salts.[13][14] These can be introduced from glassware, plastic consumables, and the reagents used.[3][14]
-
Recommendation: Avoid washing laboratory glassware with detergents; rinse with high-purity solvent instead.[14] Use high-quality plastic consumables and wear nitrile gloves when handling samples and components to prevent contamination.[13]
Section 3: LC System and Column
Q1: How can I determine if the background noise is coming from my LC system or the MS detector?
A1: A systematic isolation test is the most effective way to pinpoint the source of contamination.[6]
-
Troubleshooting Step: First, turn off the LC flow to the mass spectrometer. If the noise disappears, the source is likely the LC system or the mobile phase.[6] If the noise persists, the issue is within the MS detector itself. If the noise disappeared, reconnect the LC flow but remove the column from the flow path. If the noise returns, the contamination is in the mobile phase or the LC hardware before the column. If the noise remains low, the column is the likely source of contamination.[15]
Q2: Can my LC column cause high background noise?
A2: Yes, columns can be a source of noise through two primary mechanisms:
-
Column Bleed: The stationary phase of the column can slowly degrade and "bleed" into the mobile phase, creating a rising baseline, particularly during gradient elution.
-
Contamination Buildup: Impurities from the mobile phase or samples can accumulate on the column and later elute, causing ghost peaks or a generally high baseline.[9]
-
Recommendation: Regularly flush your column, especially after analyzing complex samples.[10] Always store columns in an appropriate solvent as recommended by the manufacturer.[10]
Section 4: MS Detector and Ion Source
Q1: My instrument was performing well, but now the background noise is very high across all experiments. What should I check on the MS?
A1: When noise is consistently high regardless of the LC conditions, the issue often lies with a contaminated ion source. The ESI probe, spray shield, and capillary can accumulate residues from samples and non-volatile salts, leading to a significant increase in background noise.[9][15][16]
-
Troubleshooting Step: Perform routine cleaning of the ion source components, including the ESI probe (needle), capillary, and cone/orifice, according to the manufacturer's guidelines.[15][17] A dirty source can cause not only high noise but also a loss of sensitivity.[15]
Q2: Can optimizing MS source parameters help reduce background noise?
A2: Yes, optimizing source parameters can improve the signal-to-noise ratio (S/N). For instance, adjusting the cone gas flow rate can help reduce the presence of solvent clusters and other interfering ions, thereby lowering the baseline noise. Similarly, optimizing gas temperatures and flow rates can ensure efficient desolvation, which is critical for minimizing noise and maximizing the analyte signal.[3][18]
Troubleshooting Workflows and Diagrams
The following diagrams illustrate logical workflows for diagnosing and resolving high background noise issues.
Caption: Diagram 1: General Troubleshooting Workflow for High Background Noise
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. support.waters.com [support.waters.com]
- 5. researchgate.net [researchgate.net]
- 6. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 7. Characteristics and origins of common chemical noise ions in negative ESI LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. zefsci.com [zefsci.com]
- 10. massspec.unm.edu [massspec.unm.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. gmi-inc.com [gmi-inc.com]
- 13. providiongroup.com [providiongroup.com]
- 14. ucd.ie [ucd.ie]
- 15. researchgate.net [researchgate.net]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Background level/Noise level is too high (LCMS) | FAQ - Frequently Asked Questions : SHIMADZU (Shimadzu Corporation) [faq.an.shimadzu.co.jp]
- 18. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
addressing variability in deuterated internal standard response
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the variability observed in deuterated internal standard (IS) responses during LC-MS/MS bioanalysis.
Troubleshooting Guides
Issue: Inconsistent or Drifting Internal Standard Response Across an Analytical Run
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Instrument Instability | 1. Equilibrate the System: Ensure the LC-MS/MS system is adequately equilibrated before starting the run. 2. Check for Leaks: Inspect all fittings and connections for any potential leaks. 3. Monitor System Suitability: Inject a system suitability test (SST) sample at the beginning, middle, and end of the run to monitor instrument performance. |
| Sample Preparation Variability | 1. Review Pipetting Technique: Ensure consistent and accurate pipetting of the internal standard solution into all samples, standards, and QCs. 2. Standardize Vortexing/Mixing: Use consistent vortexing times and speeds for all samples to ensure homogeneity. 3. Evaluate Automation: If using automated liquid handlers, verify their calibration and performance. |
| Matrix Effects | 1. Assess Co-elution: Verify that the analyte and deuterated internal standard are co-eluting. A slight shift in retention time due to the deuterium isotope effect can lead to differential ion suppression or enhancement.[1][2][3] 2. Perform Post-Column Infusion: This experiment can help identify regions of ion suppression or enhancement in the chromatogram. 3. Optimize Chromatography: Adjust the chromatographic method to improve separation from interfering matrix components. Consider using a column with different selectivity or adjusting the mobile phase composition. |
| Internal Standard Concentration | 1. Optimize IS Concentration: The concentration of the internal standard should be appropriate for the expected analyte concentration range. A concentration that is too low may result in poor signal-to-noise, while a concentration that is too high can lead to detector saturation or ion suppression of the analyte.[4] |
Issue: Higher Internal Standard Response in Blank Samples than Expected
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cross-Contamination | 1. Clean the Autosampler: Thoroughly clean the autosampler needle and injection port to prevent carryover from previous injections. 2. Use Fresh Solvents: Prepare fresh mobile phases and reconstitution solvents. 3. Check Glassware: Ensure all glassware is thoroughly cleaned to avoid contamination. |
| Internal Standard Purity | 1. Verify IS Purity: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity. Request a certificate of analysis from the supplier or analyze the IS solution by itself. |
| Analyte-to-IS Contribution | 1. Assess Cross-Interference: High concentrations of the analyte can sometimes contribute to the signal in the internal standard channel, especially if the mass difference is small.[5] This is a key parameter to check during method validation. |
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard not perfectly co-eluting with my analyte?
This is likely due to the deuterium isotope effect . The substitution of hydrogen with the heavier deuterium isotope can slightly alter the physicochemical properties of the molecule, such as its lipophilicity.[1] This can lead to a small but significant difference in retention time on a reversed-phase column.[1]
Q2: Can the position of the deuterium label on the molecule affect its performance?
Yes, the position of the deuterium label is critical. Labels on atoms that can readily exchange with protons from the solvent (e.g., on hydroxyl, amine, or acidic carbon positions) can lead to back-exchange .[6] This results in a decrease in the deuterated IS signal and a corresponding increase in the analyte signal, compromising the accuracy of the quantitation. It is crucial to use internal standards where the deuterium labels are on stable positions.[7]
Q3: My internal standard response is suppressed in some patient samples. What could be the cause?
This is a classic example of matrix effects .[2] Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can suppress the ionization of the internal standard in the mass spectrometer source.[3] If the analyte and IS do not perfectly co-elute, they may experience different degrees of ion suppression, leading to inaccurate results.[1]
Q4: I am observing a significant difference in the extraction recovery between my analyte and its deuterated internal standard. Why is this happening?
Similar to the chromatographic isotope effect, the substitution of hydrogen with deuterium can alter the molecule's properties that influence its partitioning during sample extraction. This can lead to different extraction efficiencies for the analyte and the internal standard. For example, a 35% difference in extraction recovery has been reported for haloperidol and its deuterated analog.[8]
Q5: What is a "differential matrix effect" and how does it affect my results?
A differential matrix effect occurs when the matrix affects the ionization of the analyte and the internal standard to different extents.[1][2] This can happen even with a deuterated internal standard if there is a slight separation in their retention times, causing them to elute into regions of varying ion suppression.[3] This undermines the fundamental assumption that the internal standard perfectly mimics the behavior of the analyte, leading to inaccurate quantification. It has been demonstrated that the matrix effects experienced by an analyte and its SIL internal standard can differ by 26% or more.
Visualizing Key Concepts
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting deuterated internal standard variability.
The Impact of the Deuterium Isotope Effect
Caption: How the deuterium isotope effect can lead to differential matrix effects.
Experimental Protocols
Protocol: Evaluation of Matrix Effects Using Post-Extraction Addition
Objective: To determine the extent of ion suppression or enhancement caused by the sample matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank biological matrix before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the internal standard.
-
Calculate Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
-
Interpretation:
-
A Matrix Effect value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
The variability of the matrix effect across different lots of the biological matrix should be assessed.
-
Quantitative Data Summary
The following table summarizes quantitative data from the literature regarding the variability observed with deuterated internal standards.
| Parameter | Compound | Observed Variability | Reference |
| Matrix Effect Difference | Carvedilol | The matrix effects experienced by the analyte and its SIL internal standard can differ by 26% or more. | Wang et al. & Jemal et al. (as cited in) |
| Extraction Recovery Difference | Haloperidol | A 35% difference in extraction recovery was reported between haloperidol and deuterated haloperidol. | Weiling (as cited in[8]) |
| Back-Exchange in Plasma | Deuterated Compound (unspecified) | A 28% increase in the non-labeled compound was observed after incubating plasma with the deuterated compound for one hour. | as cited in |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. myadlm.org [myadlm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Quantification of Low Levels of Artemisinin
Welcome to the technical support center for the quantification of artemisinin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered when measuring low concentrations of artemisinin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying low levels of artemisinin so challenging?
A1: The quantification of low levels of artemisinin is inherently difficult due to a combination of factors:
-
Chemical Instability: Artemisinin and its derivatives contain an endoperoxide bridge, which is crucial for their antimalarial activity but also makes them chemically unstable. They are prone to degradation in the presence of ferrous iron, heme, or other biological reductants.[1] Stability is also affected by pH and temperature, with degradation increasing at pH values above 6 and at elevated temperatures.[1][2]
-
Lack of a Strong Chromophore: Artemisinin does not possess a strong ultraviolet (UV) absorbing chromophore, making direct detection by HPLC-UV challenging, especially at low concentrations.[3][4] This often necessitates detection at low wavelengths (e.g., 210-216 nm), which can suffer from poor selectivity, or chemical derivatization, which adds complexity to the analytical workflow.[3][5][6]
-
Matrix Effects: When analyzing biological samples (e.g., plasma) or crude plant extracts, endogenous compounds can interfere with the quantification, leading to inaccurate results.
-
Low Concentrations: In pharmacokinetic studies or in certain plant varieties, artemisinin may be present at very low concentrations, requiring highly sensitive analytical methods for accurate measurement.[7]
Q2: What are the most common analytical methods for quantifying artemisinin?
A2: Several analytical methods are used for artemisinin quantification, each with its own advantages and limitations:
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique.
-
HPLC with UV Detection (HPLC-UV): Often requires derivatization to improve sensitivity and selectivity.[5][6] Direct UV detection is possible but is less sensitive.[3]
-
HPLC with Evaporative Light Scattering Detection (HPLC-ELSD): A more universal detector that does not rely on a chromophore and is considered robust for routine quantification in plant extracts.[3]
-
HPLC with Refractive Index Detection (HPLC-RI): An alternative to ELSD, but it may require a larger sample loop due to lower absolute sensitivity.[3]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS): Considered the gold standard for analyzing drugs in biological fluids due to its high sensitivity and selectivity.[7][8] It can achieve very low limits of detection.[7][9]
-
High-Performance Thin-Layer Chromatography (HPTLC): A simpler and lower-cost method suitable for screening and quantification in plant materials, though it may be less accurate than HPLC.[10][11]
-
Gas Chromatography (GC): Can be used, often with electron capture detection (ECD), but may require derivatization.
Q3: How can I improve the stability of artemisinin during sample preparation and analysis?
A3: To minimize degradation, consider the following precautions:
-
Temperature Control: Keep samples, extracts, and solutions on ice or at refrigerated temperatures (2-8°C) as much as possible.[2] Artemisinin is more stable at lower temperatures.[2]
-
pH Control: Maintain the pH of aqueous solutions between 2 and 6, as artemisinin degradation is promoted at pH values above 6.[1]
-
Avoid Contaminants: Prevent contamination with sources of iron or other reducing agents that can catalyze the degradation of the endoperoxide bridge.
-
Solvent Choice: Use high-purity solvents. For extraction from plant material, acetonitrile and ethyl acetate have been shown to be effective.[3] Be aware that the solvent system can influence stability; for example, artesunate degradation is accelerated in methanol/water mixtures with ammonium acetate.[12]
-
Minimize Exposure to Light: Store samples and standards in amber vials or protect them from light, especially if performing UV derivatization.
-
Prompt Analysis: Analyze samples as quickly as possible after preparation to minimize the opportunity for degradation.[1]
Troubleshooting Guides
Issue 1: Low or No Signal/Peak for Artemisinin
| Possible Cause | Troubleshooting Step |
| Artemisinin Degradation | 1. Review sample handling and storage procedures. Ensure samples were kept at low temperatures and protected from light.[2] 2. Check the pH of all aqueous solutions used in the sample preparation.[1] 3. Prepare fresh standards and re-analyze to rule out degradation of stock solutions. |
| Inappropriate Detection Method | 1. For HPLC-UV, confirm that the detection wavelength is appropriate (typically around 210 nm for underivatized artemisinin).[3] 2. If concentrations are very low, consider a more sensitive detector like a mass spectrometer (MS) or an evaporative light scattering detector (ELSD).[3][7] 3. If using UV detection, consider implementing a pre- or post-column derivatization protocol to enhance the UV absorbance of artemisinin.[5][6] |
| Sub-optimal Extraction | 1. Evaluate the extraction solvent. Acetonitrile and ethyl acetate are generally effective for plant materials.[3] For biological fluids, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common.[7][13] 2. Optimize extraction parameters such as solvent-to-sample ratio, extraction time, and temperature. |
| Instrumental Issues | 1. Check the instrument for leaks, proper mobile phase flow, and detector functionality. 2. Inject a known standard to confirm system performance. |
Issue 2: Poor Peak Shape or Resolution
| Possible Cause | Troubleshooting Step |
| Co-eluting Impurities/Matrix Components | 1. Optimize the HPLC mobile phase composition to improve separation. This may involve changing the solvent ratio, using a different organic modifier, or adjusting the pH.[3] 2. Consider using a different stationary phase (column) with a different selectivity.[3] 3. Improve sample clean-up by incorporating a solid-phase extraction (SPE) step or liquid-liquid extraction (LLE) to remove interfering substances. |
| Column Overload | 1. Dilute the sample and re-inject. 2. If using a refractive index (RI) detector, be aware that larger injection volumes are often needed, which can affect peak shape.[3] |
| Column Degradation | 1. Flush the column with a strong solvent to remove contaminants. 2. If the problem persists, replace the column. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Variability in Sample Preparation | 1. Ensure that all sample preparation steps are performed consistently. Use calibrated pipettes and balances. 2. For plant materials, ensure uniform grinding and mixing to get a homogenous sample. |
| Inconsistent Derivatization | 1. If using a derivatization procedure, ensure that the reaction time, temperature, and reagent concentrations are strictly controlled.[5] 2. The stability of the derivatized product can be an issue, so analyze samples promptly after derivatization.[5] |
| Artemisinin Instability | 1. As mentioned previously, strict control of temperature and pH is crucial for consistent results.[1][2] Even a few hours at room temperature in plasma can lead to significant degradation.[1] |
| Use of an Unsuitable Internal Standard | 1. An appropriate internal standard should be used to correct for variability. Dihydroartemisinin has been used, but its stability can also be a concern.[3] Artesunate is a more stable alternative.[14] |
Quantitative Data Summary
The following table summarizes the performance of different analytical methods for the quantification of artemisinin.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| HPLC-UV (with derivatization) | 0.1 µg/mL | 0.5 µg/mL | Artemisia annua L. | [5] |
| HPTLC | 25 ng/spot | 75 ng/spot | Bulk and Pharmaceutical Dosage | [11] |
| LC-MS/MS | 0.257 ng/mL | 1.03 ng/mL | Human Plasma | [7] |
| LC-ESI-MS/MS | 1.3 ng/mL | 4.2 ng/mL | Artemisia annua Extracts | [9] |
| HPLC-RI | - | Similar to HPLC-ELSD | Plant Extracts | [3] |
| HPLC-ELSD | 0.025 mg/mL | 0.1 mg/mL | Plant Extracts | [15] |
| HPLC with Electrochemical Detection (ECD) | 5–20 ng/mL | - | Plasma | [7] |
Experimental Protocols
Protocol 1: Quantification of Artemisinin in Human Plasma using LC-MS/MS
This protocol is a summary of the method described by Hodel et al.[7]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 50 µL of human plasma, add an internal standard (e.g., artesunate).
-
Use an Oasis HLB™ µ-elution 96-well SPE plate.
-
Condition the plate with methanol followed by water.
-
Load the plasma sample.
-
Wash the plate with a weak organic solvent to remove interferences.
-
Elute the artemisinin and internal standard with a stronger organic solvent.
-
The eluate can be directly injected into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC Column: Hypersil Gold C18 (100 mm × 2.1 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate pH 3.5 (50:50, v/v).
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometry: Use a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Detection: Monitor specific precursor-to-product ion transitions for artemisinin and the internal standard.
-
Protocol 2: Quantification of Artemisinin in Artemisia annua Extracts by HPLC-UV with Post-Column Derivatization
This protocol is based on the methodology described by Liu et al.[5]
-
Extraction (Matrix Solid-Phase Dispersion - MSPD):
-
Grind dried plant material into a fine powder.
-
Blend the plant powder with a solid support (e.g., Florisil).
-
Pack the mixture into a column.
-
Elute artemisinin with an appropriate organic solvent (e.g., ethyl acetate).
-
Collect the eluate for HPLC analysis.
-
-
HPLC-UV Conditions:
-
LC Column: A suitable C18 column.
-
Mobile Phase: A mixture of acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
-
Post-Column Derivatization:
-
After the column, the eluent is mixed with a derivatization reagent (e.g., 0.05 M NaOH).
-
The mixture passes through a reaction coil heated to a specific temperature (e.g., 60°C) to facilitate the reaction.
-
The derivatized artemisinin, which now has a strong UV absorbance, flows to the UV detector.
-
Detection Wavelength: Approximately 290 nm.
-
Visualizations
Caption: General experimental workflow for artemisinin quantification.
Caption: Troubleshooting logic for low artemisinin signal.
References
- 1. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Instant determination of the artemisinin from various Artemisia annua L. extracts by LC‐ESI‐MS/MS and their in‐silico modelling and in vitro antiviral activity studies against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Artemisinin in Bulk and Pharmaceutical Dosage Forms using HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mmv.org [mmv.org]
- 15. mmv.org [mmv.org]
Validation & Comparative
A Comparative Guide to the Inter-laboratory Bioanalysis of Artemisinin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various bioanalytical methods for the quantification of artemisinin and its derivatives in biological matrices, compiled from published research. The data presented here, supported by experimental details, is intended to assist researchers in selecting and implementing appropriate analytical strategies for their studies.
Quantitative Performance Comparison
The following tables summarize the quantitative performance of different bioanalytical methods for artemisinin and its derivatives as reported in various studies. These tables facilitate a direct comparison of key validation parameters across different laboratories and techniques.
Table 1: Performance Characteristics of LC-MS/MS Methods for Artemisinin Bioanalysis
| Analyte(s) | Internal Standard (IS) | LLOQ (ng/mL) | Calibration Range (ng/mL) | Within-day Precision (%RSD) | Between-day Precision (%RSD) | Accuracy/Recovery | Matrix | Sample Volume | Key Findings |
| Artemisinin | Artesunate | 1.03 | 1.03–762 | < 8% | < 8% | Not explicitly stated, but method showed "excellent performance" | Human Plasma | 50 µL | High-throughput method using Oasis HLB µ-elution SPE plates.[1] |
| Artesunate & Dihydroartemisinin | Artemisinin | 1.23 (AS) / 1.52 (DHA) | 1.23–1153 (AS) / 1.52–1422 (DHA) | ≤ 8.9% | ≤ 8.9% | Inaccuracy of ±7.3% | Human Plasma | Not specified | Simple one-step protein precipitation method.[2] |
| Artemisinin | Amlodipine | Not specified | 7.8–2000 | < 5% | < 5% | 94-104.2% | Rat Plasma | Not specified | Good agreement between HPLC-ECD and LC-MS/MS methods.[3] |
| Artemether & Dihydroartemisinin | Dihydroartemisinin-d7 & Artemether-d3 | 0.5 | Not specified | Not specified | Not specified | Recovery of ARM: 52.2–62.7% (without acidification), increased with acidification | Human Plasma | Not specified | Acidification of plasma significantly increased the recovery of artemether.[4] |
| Artesunate, DHA, and other antimalarials | Not specified | 1 (AS) / 4 (DHA) | Not specified | Not specified | Not specified | Not explicitly stated | Serum | Not specified | Multiplex assay for simultaneous quantification of several antimalarials.[5] |
Table 2: Performance Characteristics of Other Bioanalytical Methods for Artemisinin
| Method | Analyte | LLOQ | Linearity Range | Precision (%CV) | Accuracy/Recovery | Key Findings |
| HPLC-UV | Artemisinin | 10.0 µg/mL | 10.0–54.0 µg/mL | < 8% | Not explicitly stated | Method validated and successfully transferred to another laboratory.[6] |
| HPLC-ELSD | Artemisinin | 0.025 mg/mL (detection limit) | 0.1 - 20 mg/mL | < 6% (repeatability) | Not explicitly stated | Considered more robust for routine quantification in plant extracts than HPLC-UV.[7][8] |
| icELISA | Dihydroartemisinin, Artemether, Artesunate | 8.1 ng/mL (DHA), 207.0 ng/mL (ATM), 4.7 ng/mL (ATS) (IC50 values) | Not specified | Not specified | High correlation with HPLC results (R = 0.64).[9] | High sensitivity of the ELISA method allows for high sample dilution, minimizing matrix effects.[9] |
| HPLC-RI | Artemisinin | Similar to HPLC-ELSD | Not specified | Not specified | Not explicitly stated | Extensively validated and showed a similar limit of quantification to HPLC-ELSD.[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of bioanalytical results. Below are summaries of key experimental protocols cited in the literature.
LC-MS/MS Method for Artemisinin in Human Plasma[1]
-
Sample Preparation: Solid Phase Extraction (SPE) using Oasis HLB µ-elution 96-well plates. 50 µL of plasma was used. Artesunate was added as the internal standard.
-
Chromatography: Hypersil Gold C18 column (100 mm × 2.1 mm, 5 µm).
-
Mobile Phase: Acetonitrile–ammonium acetate 10 mM pH 3.5 (50:50, v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: API 5000 triple quadrupole mass spectrometer with a TurboV™ ionisation source in positive ion mode using Multiple Reaction Monitoring (MRM).
Simplified LC-MS Method for Artesunate and Dihydroartemisinin in Human Plasma[2]
-
Sample Preparation: One-step protein precipitation with acetonitrile. Artemisinin was used as the internal standard.
-
Chromatography: C18 column.
-
Detection: Single quadrupole mass spectrometry with electrospray ionization in positive ion mode. Ammonium adducts [M+NH₄]⁺ were monitored.
HPLC-UV Method for Artemisinin in Hydro-alcoholic Extracts[6]
-
Extraction: A mixture of water and ethanol was used as the extraction solvent from Artemisia annua L.
-
Validation: The method was validated following the accuracy profile methodology.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental processes and the relationships between different analytical techniques, the following diagrams were generated.
Caption: A generalized experimental workflow for the bioanalysis of artemisinin.
Caption: Logical relationships of artemisinin bioanalytical methods and their key performance attributes.
References
- 1. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation, transfer and measurement uncertainty estimation of an HPLC-UV method for the quantification of artemisinin in hydro alcoholic extracts of Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mmv.org [mmv.org]
- 8. scispace.com [scispace.com]
- 9. Validation of ELISA for Quantitation of Artemisinin-Based Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Robustness of Analytical Methods for Artemisinin: A Comparative Guide to Internal Standards
A deep dive into the experimental data reveals that while various internal standards are employed for the accurate quantification of the antimalarial compound artemisinin, the use of a deuterated internal standard like Artemisinin-d3 offers superior robustness in analytical methodologies, particularly in LC-MS/MS applications. This guide provides a comparative analysis of this compound against other common internal standards, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most reliable method for their analytical needs.
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. In the quantitative analysis of artemisinin and its derivatives, the choice of an internal standard is critical to ensure the accuracy and precision of the results, especially when faced with complex biological matrices.
The Gold Standard: Deuterated Internal Standards
For mass spectrometry-based methods, the ideal internal standard is a stable isotope-labeled version of the analyte. This compound, a deuterated analog of artemisinin, co-elutes with the analyte and has nearly identical physicochemical properties. This ensures that it effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to a more robust and reliable method.
Alternative Internal Standards: A Comparative Look
While this compound is the preferred choice, other compounds have been utilized as internal standards in artemisinin analysis, including artesunate (ARS) and dihydroartemisinin (DHA). A study comparing ARS and DHA found that ARS provided slightly better intra- and inter-assay precision.[1] Furthermore, the retention time of ARS was closer to that of artemisinin, making it more suitable for compensating for unforeseen matrix effects.[1] Another common alternative is β-artemether, which has also been used in HPLC-RI methods.
However, these non-deuterated standards have different chemical structures and chromatographic behaviors compared to artemisinin. This can lead to variability in analytical results when method parameters are altered, thus compromising the robustness of the assay.
Experimental Data: Evaluating Robustness
A robust analytical method should demonstrate minimal variation in results when small changes are made to the experimental conditions. The following table illustrates the typical parameters that are varied during a robustness study and the expected outcome for a method utilizing this compound versus an alternative internal standard.
| Parameter Varied | Expected Impact on Method with this compound | Expected Impact on Method with Alternative IS (e.g., Artesunate) |
| Mobile Phase Composition | Minimal effect on the analyte/IS peak area ratio due to co-elution and similar ionization response. | Potential for altered peak shape and retention time differences between analyte and IS, leading to variability in the peak area ratio. |
| pH of Mobile Phase | Negligible impact on the analyte/IS ratio as both molecules will be affected similarly. | Different pKa values can lead to differential changes in retention and ionization, affecting the accuracy of quantification. |
| Column Temperature | Minor and proportional shifts in retention times for both analyte and IS, maintaining a stable peak area ratio. | Disproportionate shifts in retention times can occur, potentially leading to co-elution with interfering matrix components and affecting the peak area ratio. |
| Flow Rate | Consistent analyte/IS peak area ratio as both are subjected to the same flow conditions. | May lead to changes in peak resolution and shape, potentially impacting the accuracy of peak integration and the resulting analyte/IS ratio. |
A study on an HPTLC method for artemisinin, while not using an internal standard, demonstrated the principle of robustness testing by varying parameters such as mobile phase composition and volume. The low relative standard deviation (RSD) values obtained indicated the robustness of the method under these variations.[2] A similar approach would be applied to an LC-MS/MS method to quantitatively assess the robustness conferred by the internal standard.
Experimental Protocols
Below are detailed methodologies for a typical robustness evaluation of an LC-MS/MS method for artemisinin quantification.
Protocol 1: Robustness Evaluation of an LC-MS/MS Method for Artemisinin using this compound
1. Objective: To assess the robustness of the analytical method by introducing small, deliberate changes to the chromatographic conditions.
2. Materials:
-
Artemisinin reference standard
-
This compound internal standard
-
Control plasma/matrix
-
HPLC grade solvents and reagents
3. Standard and QC Sample Preparation:
-
Prepare stock solutions of artemisinin and this compound.
-
Spike control matrix with artemisinin at low, medium, and high concentrations to prepare quality control (QC) samples.
-
Add a constant concentration of this compound to all calibration standards, QC samples, and blanks.
4. Nominal Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
5. Robustness Parameters and Variations:
-
Mobile Phase Composition: Vary the initial and final percentage of Mobile Phase B by ±2%.
-
pH of Mobile Phase A: Adjust the pH by ±0.2 units.
-
Flow Rate: Vary the flow rate by ±10% (0.36 mL/min and 0.44 mL/min).
-
Column Temperature: Vary the temperature by ±5°C (35°C and 45°C).
6. Experimental Design:
-
Analyze six replicates of low and high QC samples under the nominal conditions and under each of the varied conditions.
-
Calculate the mean concentration, standard deviation (SD), and relative standard deviation (%RSD) for each set of conditions.
-
Calculate the accuracy of the measurements under each varied condition against the nominal condition.
7. Acceptance Criteria: The %RSD for the replicate measurements should be ≤15%, and the mean accuracy should be within 85-115%.
Protocol 2: Comparative Robustness Evaluation with an Alternative Internal Standard (e.g., Artesunate)
This protocol would follow the same steps as Protocol 1, with the key difference being the use of artesunate as the internal standard instead of this compound. The same variations in chromatographic parameters would be introduced, and the performance of the method would be evaluated based on the same acceptance criteria. The results from this protocol would then be compared to the data obtained using this compound to provide a direct comparison of their robustness.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the robustness evaluation process.
Caption: Workflow for the robustness evaluation of an analytical method for artemisinin.
Caption: Conceptual diagram illustrating the superior tracking of this compound.
Conclusion
The selection of an appropriate internal standard is paramount for developing a robust and reliable analytical method for artemisinin. While alternatives like artesunate and dihydroartemisinin are available, the use of a deuterated internal standard such as this compound is strongly recommended. Its identical chemical and physical properties to the analyte ensure superior compensation for analytical variability, leading to more accurate and precise data. This guide provides the necessary framework for researchers to evaluate and implement a robust analytical method, ultimately contributing to the quality and reliability of data in the development of artemisinin-based therapies.
References
Safety Operating Guide
Proper Disposal of Artemisinin-d3: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Artemisinin-d3 is paramount for laboratory safety and compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively.
This compound, a deuterated analog of the antimalarial compound Artemisinin, requires careful handling and disposal due to its classification as a hazardous substance. Adherence to proper disposal protocols is crucial to mitigate risks to personnel and the environment.
Hazard Identification and Safety Precautions
This compound is classified as an organic peroxide, which presents a fire hazard upon heating, and is also recognized as being very toxic to aquatic life with long-lasting effects[1]. Before handling, it is essential to review the Safety Data Sheet (SDS) and be equipped with appropriate personal protective equipment (PPE), including gloves, and eye and face protection.
Quantitative Hazard Data Summary
For quick reference, the table below summarizes the key hazard information for this compound.
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Organic Peroxide Type E | H242 | Warning | Heating may cause a fire.[1] |
| Aquatic Acute 1 | H400 | Warning | Very toxic to aquatic life.[1] |
| Aquatic Chronic 1 | H410 | Warning | Very toxic to aquatic life with long lasting effects.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound. This procedure is designed to be clear, and actionable, and to promote a safe laboratory environment.
1. Segregation and Waste Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Avoid disposing of this compound with household garbage or down the sewage system[1].
2. Packaging and Labeling:
-
Ensure the waste container is chemically compatible and securely sealed to prevent leaks or spills.
-
Label the container clearly with "Hazardous Waste," "this compound," and the relevant hazard pictograms (flame, environment).
3. Storage Pending Disposal:
-
Store the sealed waste container in a cool, well-ventilated area away from heat sources, sparks, open flames, and combustible materials.
-
The storage area should be designated for hazardous waste and have secondary containment.
4. Institutional EHS Coordination:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional guidelines and provide any necessary documentation regarding the waste.
5. Professional Disposal:
-
Disposal of this compound must be conducted by a licensed and approved waste disposal contractor in accordance with all local, state, and federal regulations.
-
The primary recommended disposal method is incineration at an approved hazardous waste facility.
Experimental Workflow for Disposal
The logical flow of the disposal process is visualized in the diagram below to provide a clear, at-a-glance understanding of the required steps.
Caption: Logical steps for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and minimizing environmental impact.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
